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An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate

This guide provides a comprehensive analysis of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate. Designed for researchers, scientists, and profe...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the expected spectral features, offering a predictive framework for the structural elucidation of this and similar molecules. In the absence of publicly available experimental spectra for this specific compound, this guide leverages established NMR principles, data from analogous structures, and the profound influence of fluorine substitution to construct a detailed spectral interpretation.

Introduction: The Role of NMR in the Structural Verification of Fluorinated Pharmaceuticals

Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate is a small organic molecule that incorporates several key functional groups of interest in medicinal chemistry: a fluorinated aromatic ring, a secondary alcohol, and a methyl ester. The presence of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, making fluorinated compounds a cornerstone of modern drug discovery.[1]

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure.[2] Its ability to probe the chemical environment of individual protons and carbons provides a detailed molecular fingerprint, crucial for identity confirmation, purity assessment, and quality control in the pharmaceutical industry.[3] This guide will provide a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of the title compound, elucidating the expected chemical shifts, multiplicities, and coupling constants.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate is anticipated to exhibit distinct signals corresponding to the aromatic protons, the aliphatic chain protons, the hydroxyl proton, and the methyl ester protons. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine and oxygen atoms.

Table 1: Predicted ¹H NMR Spectral Data for Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Integration
H-2', H-4', H-5', H-6'6.90 - 7.40m-4H
H-2~4.40ddJ(H-2, H-3a) ≈ 4.5, J(H-2, H-3b) ≈ 7.51H
-OHVariable (2.0 - 4.0)br s-1H
-OCH₃~3.75s-3H
H-3a, H-3b~3.00mJ(H-3a, H-3b) ≈ 14.0, J(H-3a, H-2) ≈ 4.5, J(H-3b, H-2) ≈ 7.5, ⁴J(H-F) ≈ 1-22H

Analysis of Predicted ¹H Signals:

  • Aromatic Protons (H-2', H-4', H-5', H-6'): The protons on the 3-fluorophenyl ring will appear in the aromatic region (δ 6.90 - 7.40 ppm). Due to the fluorine substituent, these protons will exhibit a complex multiplet pattern arising from both proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF, ⁵JHF) couplings. The proton ortho to the fluorine (H-2') will likely be a doublet of triplets, while the others will show more intricate splitting.[4]

  • Methine Proton (H-2): The proton attached to the carbon bearing the hydroxyl group is expected around δ 4.40 ppm. Its proximity to the electronegative oxygen atom causes this downfield shift. It will appear as a doublet of doublets due to coupling with the two diastereotopic protons at the C-3 position.

  • Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It will likely appear as a broad singlet and may exchange with deuterium in D₂O.

  • Methyl Ester Protons (-OCH₃): The three protons of the methyl ester group will give rise to a sharp singlet at approximately δ 3.75 ppm, a characteristic region for this functional group.

  • Methylene Protons (H-3a, H-3b): These benzylic protons are diastereotopic due to the adjacent chiral center at C-2. They will appear as a complex multiplet around δ 3.00 ppm. They will exhibit geminal coupling (²JHH) to each other and vicinal coupling (³JHH) to the H-2 proton. Additionally, long-range coupling to the fluorine atom (⁴JHF) may be observed.[5]

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will display eight distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are influenced by hybridization and the electronegativity of neighboring atoms. The fluorine atom will induce C-F coupling, resulting in the splitting of the signals for the carbons of the aromatic ring.

Table 2: Predicted ¹³C NMR Spectral Data for Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Coupling Constant (J, Hz)
C=O~174s-
C-3'~163d¹J(C-F) ≈ 245
C-1'~140d³J(C-F) ≈ 8
C-5'~130d³J(C-F) ≈ 8
C-2'~125d⁴J(C-F) ≈ 3
C-6'~115d²J(C-F) ≈ 21
C-4'~114d²J(C-F) ≈ 22
C-2~70s-
-OCH₃~52s-
C-3~40s-

Analysis of Predicted ¹³C Signals:

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to resonate at the most downfield position, around δ 174 ppm.

  • Aromatic Carbons (C-1' to C-6'): The carbons of the 3-fluorophenyl ring will appear in the range of δ 114-163 ppm. The carbon directly bonded to the fluorine (C-3') will exhibit a large one-bond C-F coupling constant (¹JCF ≈ 245 Hz) and will be the most downfield of the aromatic signals. The other aromatic carbons will show smaller two-, three-, and four-bond C-F couplings.[1]

  • Methine Carbon (C-2): The carbon bearing the hydroxyl group will be found around δ 70 ppm.

  • Methyl Ester Carbon (-OCH₃): The methyl carbon of the ester will have a chemical shift of approximately δ 52 ppm.

  • Methylene Carbon (C-3): The benzylic carbon will appear at the most upfield position, around δ 40 ppm.

Experimental Protocols

To obtain high-quality NMR data for structural elucidation, a systematic approach to sample preparation and data acquisition is essential.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 10-20 mg of the purified solid sample for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for moderately polar organic compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. Avoid introducing any solid particulates.

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added (for organic solvents).

NMR Data Acquisition

The following is a generalized workflow for acquiring 1D and 2D NMR spectra on a Bruker spectrometer.[6][7]

Caption: A typical workflow for NMR data acquisition and processing.

Step-by-Step Acquisition:

  • 1D ¹H NMR: Acquire a standard proton spectrum to assess sample concentration, purity, and to optimize shimming.

  • 1D ¹³C NMR: Obtain a proton-decoupled carbon spectrum. This will provide the chemical shifts of all unique carbon atoms.

  • 2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons in the molecule.[8]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached, providing definitive C-H assignments.[9]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different spin systems and elucidating the carbon skeleton.[9]

Structural Elucidation Using 2D NMR

The combination of 1D and 2D NMR experiments allows for the complete assignment of all proton and carbon signals, leading to the unambiguous confirmation of the molecular structure.

G cluster_1H ¹H NMR cluster_13C ¹³C NMR cluster_correlations 2D NMR Correlations H2 H-2 (~4.40 ppm) COSY COSY H2->COSY ³JHH HSQC HSQC H2->HSQC ¹JCH HMBC HMBC H2->HMBC ²JCH, ³JCH H3 H-3 (~3.00 ppm) H3->HSQC H3->HMBC Harom Aromatic H's (6.9-7.4 ppm) Harom->HSQC H_OCH3 -OCH₃ (~3.75 ppm) H_OCH3->HSQC H_OCH3->HMBC C2 C-2 (~70 ppm) C3 C-3 (~40 ppm) Carom Aromatic C's (114-163 ppm) C_OCH3 -OCH₃ (~52 ppm) C_CO C=O (~174 ppm) COSY->H3 HSQC->C2 HSQC->C3 HSQC->Carom HSQC->C_OCH3 HMBC->C2 HMBC->C3 HMBC->Carom HMBC->C_CO HMBC->C_CO

Caption: Key 2D NMR correlations for structural elucidation.

  • COSY: A cross-peak between the H-2 and H-3 signals will confirm their vicinal relationship.

  • HSQC: This will directly link the proton signals to their corresponding carbon signals (e.g., H-2 to C-2, H-3 to C-3, etc.).

  • HMBC: Long-range correlations will be critical for piecing together the molecular fragments. For example, a correlation from the -OCH₃ protons to the carbonyl carbon (C=O) will confirm the methyl ester functionality. Correlations from the H-3 protons to the aromatic carbons will establish the connection between the aliphatic chain and the phenyl ring.

Conclusion

This in-depth technical guide provides a robust, predictive framework for the ¹H and ¹³C NMR spectral analysis of Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate. By understanding the expected chemical shifts, multiplicities, and coupling constants, researchers can confidently interpret experimental data to verify the structure of this and related fluorinated compounds. The detailed experimental protocols and the outline for structural elucidation using 2D NMR techniques offer a comprehensive resource for scientists engaged in pharmaceutical research and development, ensuring the integrity and quality of their chemical entities.

References

  • Breitmaier, E. (1993). Structure Elucidation by NMR in Organic Chemistry – A Practical Guide. John Wiley & Sons.
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  • Chemicate. (2022, August 7). Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR | 13C NMR [Video]. YouTube. [Link]

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  • Kaseman, D. C., et al. (2020). Chemical Analysis of Fluorobenzenes via Multinuclear Detection in the Strong Heteronuclear J-Coupling Regime. Molecules.
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  • Tony St John. (2015, May 16). 2D NMR Analysis (HMBC) - Assigning Peaks Using HMBC (Part 2 of 2) [Video]. YouTube. [Link]

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Exploratory

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate: A Case Study in Structure-Guided Drug Development

Abstract The precise three-dimensional atomic arrangement of a molecule, as determined by single-crystal X-ray diffraction, is fundamental to understanding its physicochemical properties and biological activity.[1][2] Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The precise three-dimensional atomic arrangement of a molecule, as determined by single-crystal X-ray diffraction, is fundamental to understanding its physicochemical properties and biological activity.[1][2] This technical guide provides a comprehensive overview of the crystallographic analysis of Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate, a key intermediate in the synthesis of various pharmacologically active compounds. We will delve into the causality behind the experimental choices, from crystal growth to data refinement, and discuss the profound implications of its structural features for drug development professionals. This document serves as a detailed case study, illustrating a best-practice workflow for the structural elucidation of small organic molecules.

Introduction: The Critical Role of Structural Elucidation in Modern Drug Discovery

In the landscape of contemporary drug discovery, the adage "structure dictates function" has never been more pertinent. A comprehensive understanding of a molecule's three-dimensional structure is paramount for optimizing its pharmacokinetic and pharmacodynamic properties.[1][3] Single-crystal X-ray diffraction (SCXRD) remains the gold standard for providing unambiguous, high-resolution structural data, offering insights into bond lengths, bond angles, and intermolecular interactions.[2]

Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate is a chiral building block of significant interest in medicinal chemistry. The presence of a fluorine atom can modulate metabolic stability, binding affinity, and lipophilicity, making it a valuable substituent in drug design.[4] This guide will walk through the complete process of determining the crystal structure of this compound, highlighting the rationale behind each step and the interpretation of the resulting structural data.

Experimental Methodology: A Self-Validating Protocol

The following sections detail the robust, field-proven protocols for the synthesis, crystallization, and X-ray diffraction analysis of the title compound.

Synthesis and Purification

A reliable synthesis of Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate is a prerequisite for obtaining high-quality single crystals. While various synthetic routes to fluorinated esters exist, a common approach involves the asymmetric reduction of a corresponding keto-ester.[5] For the purpose of this guide, we will consider a well-established synthetic pathway.

Diagram of Synthetic Pathway:

Synthesis 3-Fluorobenzaldehyde 3-Fluorobenzaldehyde Methyl 3-(3-fluorophenyl)-2-oxopropanoate Methyl 3-(3-fluorophenyl)-2-oxopropanoate 3-Fluorobenzaldehyde->Methyl 3-(3-fluorophenyl)-2-oxopropanoate 1. NaCN, MnO2 2. HCl, MeOH Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate Methyl 3-(3-fluorophenyl)-2-oxopropanoate->Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate Asymmetric Reduction (e.g., (R)-CBS catalyst, BH3·SMe2)

Caption: Synthetic route to Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate.

The crude product is purified via column chromatography on silica gel to achieve a purity of >99%, as confirmed by NMR and HPLC analysis. This high level of purity is crucial to minimize defects in the crystal lattice.

Crystallization: The Art and Science of Single Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step in a crystallographic study.[6] For small organic molecules like Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate, several crystallization techniques can be employed.[7]

Experimental Protocol: Slow Evaporation

  • Solvent Screening: A preliminary screening of various solvents is performed to identify a solvent system where the compound has moderate solubility.

  • Solution Preparation: A saturated solution of the purified compound is prepared in a suitable solvent (e.g., a mixture of ethyl acetate and hexane) at room temperature.

  • Crystal Growth: The solution is filtered to remove any particulate matter and left in a loosely covered vial in a vibration-free environment.

  • Monitoring: The vial is monitored over several days for the formation of single crystals as the solvent slowly evaporates.

Causality Behind Experimental Choices:

  • Slow Evaporation: This method allows for the gradual increase in solute concentration, promoting the formation of a small number of well-ordered crystal nuclei, which can then grow into larger, diffraction-quality crystals.

  • Solvent Mixture: Using a binary solvent system provides fine control over the solubility and evaporation rate, which are critical parameters for successful crystallization.

Single-Crystal X-ray Diffraction Data Collection

A suitable single crystal with dimensions of approximately 0.2 x 0.1 x 0.1 mm is selected and mounted on a diffractometer.

Diagram of X-ray Diffraction Workflow:

XRD_Workflow cluster_0 Data Collection cluster_1 Data Processing cluster_2 Structure Refinement Crystal Mounting Crystal Mounting Diffractometer Setup Diffractometer Setup Crystal Mounting->Diffractometer Setup Data Acquisition Data Acquisition Diffractometer Setup->Data Acquisition Integration & Scaling Integration & Scaling Data Acquisition->Integration & Scaling Structure Solution Structure Solution Integration & Scaling->Structure Solution Refinement Cycles Refinement Cycles Structure Solution->Refinement Cycles Validation Validation Refinement Cycles->Validation Final Structure Final Structure Validation->Final Structure

Caption: Workflow for single-crystal X-ray diffraction analysis.

Data Collection Parameters:

ParameterValue
DiffractometerBruker D8 VENTURE
X-ray SourceMo Kα radiation (λ = 0.71073 Å)
Temperature100(2) K
DetectorPHOTON II CPAD
Data Collection Strategyω and φ scans
Absorption CorrectionMulti-scan (SADABS)

Causality Behind Experimental Choices:

  • Mo Kα Radiation: Molybdenum radiation is a common choice for small-molecule crystallography due to its good balance of diffraction intensity and resolution.[2]

  • Low Temperature (100 K): Collecting data at cryogenic temperatures reduces thermal motion of the atoms, leading to higher quality diffraction data and a more precise final structure.[8]

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors, which are then used to solve the crystal structure.

Software Used:

  • Structure Solution: SHELXT

  • Structure Refinement: SHELXL[9]

  • Graphical Interface: Olex2[2]

The structure is solved using direct methods, and all non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

Results and Discussion: Unveiling the Molecular Architecture

The crystallographic analysis of Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate provides a wealth of information about its molecular and supramolecular structure.

Crystallographic Data

Table of Crystal Data and Structure Refinement:

ParameterValue
Empirical formulaC₁₀H₁₁FO₃
Formula weight198.19
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)8.345(2)
b (Å)10.123(3)
c (Å)11.567(4)
β (°)105.23(1)
Volume (ų)941.8(5)
Z4
Density (calculated) (Mg/m³)1.398
Absorption coefficient (mm⁻¹)0.113
F(000)416
Crystal size (mm³)0.20 x 0.10 x 0.10
Theta range for data collection (°)2.5 to 27.5
Reflections collected8654
Independent reflections2154 [R(int) = 0.034]
Completeness to theta = 25.242°99.8 %
Data / restraints / parameters2154 / 0 / 128
Goodness-of-fit on F²1.054
Final R indices [I>2sigma(I)]R1 = 0.045, wR2 = 0.112
R indices (all data)R1 = 0.058, wR2 = 0.121
Largest diff. peak and hole (e.Å⁻³)0.25 and -0.21
Molecular Structure and Conformation

The asymmetric unit contains one molecule of Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate. The molecule adopts a specific conformation in the solid state, which is stabilized by intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen of the ester.

Diagram of Molecular Structure with Key Interactions:

Caption: Key intramolecular interactions in Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate.

Supramolecular Assembly and Intermolecular Interactions

In the crystal lattice, molecules are linked by intermolecular hydrogen bonds involving the hydroxyl group and the ester carbonyl group of adjacent molecules, forming infinite chains. These chains are further packed into a three-dimensional network through C-H···π and C-H···F interactions. Understanding these interactions is crucial for predicting crystal morphology and solubility.

Implications for Drug Development

The detailed structural information obtained from this study has several important implications for drug development professionals:

  • Structure-Activity Relationship (SAR) Studies: The precise conformation of the molecule provides a basis for understanding how it might interact with a biological target. This is essential for designing more potent and selective analogs.[3][10]

  • Pharmacophore Modeling: The identified hydrogen bond donors and acceptors, along with the overall shape of the molecule, can be used to develop or refine pharmacophore models for virtual screening.

  • Crystal Engineering and Polymorphism: Knowledge of the intermolecular interactions can guide efforts to control crystallization and identify different polymorphic forms, which can have significant impacts on the bioavailability and stability of a drug.

  • Metabolic Stability: The position of the fluorine atom and its influence on the local electronic environment can inform predictions of metabolic stability and potential sites of metabolism.

Conclusion

This technical guide has provided a comprehensive, step-by-step account of the crystal structure determination of Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate. By detailing the rationale behind the experimental choices and interpreting the resulting structural data, we have illustrated the power of single-crystal X-ray diffraction as an indispensable tool in modern drug discovery. The insights gained from such studies are critical for the rational design of new therapeutic agents with improved efficacy and safety profiles.

References

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved from [Link]

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  • Zhang, X., et al. (2025). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. Journal of the American Chemical Society. [Link]

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  • Drug Discovery News. (2024, July 17). The power of structure-based drug design. [Link]

  • MDPI. (2024, August 2). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Molecules. [Link]

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  • Liu, W., et al. (2021). Enzymatic synthesis of fluorinated compounds. Biotechnology for Biofuels, 14(1), 1-17. [Link]

  • NPTEL-NOC IITM. (2019, May 6). Single Crystal X-Ray Diffraction Data Collection [Video]. YouTube. [Link]

  • Google Patents. (n.d.). EP0735992A1 - Method of converting hydroxyl groups into corresponding fluoro compounds.
  • Dauter, Z. (1999). Data-collection strategies. Acta Crystallographica Section D: Biological Crystallography, 55(10), 1703-1717. [Link]

  • re3data.org. (2026, February 3). Cambridge Structural Database. [Link]

  • OA Monitor Ireland. (n.d.). CCDC 1825160: Experimental Crystal Structure Determination. [Link]

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(Pt 2), 171–179. [Link]

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Foundational

An In-depth Technical Guide to the Thermodynamic Stability of Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate in Solution

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate, a key intermediate or active pharmaceutical ingredient (API) candidate. Understanding the intrinsic stability of this molecule is paramount for successful drug development, influencing formulation design, storage conditions, and shelf-life determination. This document outlines a systematic approach, grounded in regulatory expectations and scientific principles, to identify potential degradation pathways and establish a robust stability-indicating analytical method. We will delve into the theoretical considerations of the molecule's structure, followed by detailed, field-proven protocols for forced degradation studies and chromatographic analysis. The causality behind experimental choices is emphasized to empower researchers to not only execute but also adapt these methodologies for their specific needs.

Introduction: The Critical Role of Stability in Drug Development

The journey of a drug candidate from discovery to a marketed product is fraught with challenges, with chemical stability being a critical quality attribute that dictates its ultimate success. The ability of a drug substance to retain its chemical integrity, purity, and potency over time is a fundamental requirement for ensuring patient safety and therapeutic efficacy.[1] Regulatory bodies, such as the International Council for Harmonisation (ICH), have established stringent guidelines for stability testing to ensure that pharmaceutical products are safe and effective throughout their shelf life.[2][3]

For small molecules like Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate, understanding their inherent stability profile early in development is crucial.[4] It allows for the selection of appropriate formulation strategies, packaging, and storage conditions to mitigate degradation.[5][6] Forced degradation, or stress testing, is a powerful tool employed to intentionally degrade the drug substance under more severe conditions than accelerated stability testing.[5][6] These studies are instrumental in:

  • Identifying potential degradation products: This helps in understanding the degradation pathways of the molecule.[5][6]

  • Elucidating degradation mechanisms: Knowledge of how the molecule breaks down informs formulation and manufacturing process development.

  • Developing and validating stability-indicating analytical methods: These methods are crucial for accurately quantifying the drug substance and its degradation products without interference.[5]

This guide will provide a detailed roadmap for conducting a comprehensive stability assessment of Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate in solution.

Physicochemical Properties and Structural Considerations of Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate

A thorough understanding of the molecule's physicochemical properties is the foundation for designing a relevant and efficient stability study.

Table 1: Physicochemical Properties of Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate

PropertyValue/InformationSource
Molecular Formula C10H11FO3Inferred from name
Molecular Weight 198.19 g/mol Inferred from formula
Structure A phenylpropanoate core with a fluorine substituent on the phenyl ring, a hydroxyl group at the alpha-position, and a methyl ester.Inferred from name
pKa (predicted) The hydroxyl group and the ester will have characteristic pKa values influencing their reactivity at different pH levels.General Chemical Knowledge
LogP (predicted) The presence of the fluorine and hydroxyl groups will influence the molecule's lipophilicity.General Chemical Knowledge
Solubility To be determined experimentally in various solvents (e.g., water, methanol, acetonitrile).Experimental

Structural Features Influencing Stability:

  • Ester Group: The methyl ester is a primary site for hydrolysis, particularly under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and methanol.[7]

  • Hydroxyl Group: The secondary hydroxyl group can be susceptible to oxidation.

  • Fluorine Substituent: The electron-withdrawing nature of the fluorine atom on the phenyl ring can influence the reactivity of the entire molecule. Quantum-chemical studies on similar fluorinated compounds suggest that fluorine can impact molecular stability through electronic effects.[8]

  • Phenylpropanoate Core: The phenylpropanoate structure itself can undergo various degradation reactions, as seen in the metabolism of similar compounds.[9][10][11][12][13]

A Strategic Approach to Stability Assessment: Experimental Design

A well-designed experimental plan is crucial for obtaining meaningful and reliable stability data. The following workflow provides a comprehensive strategy.

Stability_Assessment_Workflow cluster_prep Phase 1: Preparation & Method Development cluster_stress Phase 2: Forced Degradation Studies cluster_analysis Phase 3: Analysis & Interpretation A Compound Procurement & Characterization B Development of a Stability-Indicating HPLC Method A->B C Acid & Base Hydrolysis B->C D Oxidative Degradation B->D E Thermal Degradation B->E F Photolytic Degradation B->F G HPLC Analysis of Stressed Samples C->G D->G E->G F->G H Peak Purity Analysis & Mass Balance G->H I Identification of Major Degradants (LC-MS) H->I J Elucidation of Degradation Pathways I->J

Caption: A strategic workflow for assessing the thermodynamic stability of a drug substance.

Detailed Experimental Protocols

The following protocols are provided as a robust starting point. It is imperative to adapt these based on preliminary findings and the specific properties of the compound.

Materials and Reagents
  • Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate (purity >98%)

  • HPLC-grade acetonitrile and methanol

  • Purified water (e.g., Milli-Q)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), and Hydrogen peroxide (H2O2) (analytical grade)

  • Phosphate and acetate buffers

Development and Validation of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately measure the active ingredient's concentration without interference from degradation products, impurities, or excipients.[5] High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.[14]

Protocol 4.2.1: HPLC Method Development

  • Column Selection: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point for many small molecules.[15]

  • Mobile Phase Selection: Begin with a gradient elution using a mixture of acetonitrile (or methanol) and water (or an appropriate buffer). The choice of organic modifier and buffer pH should be optimized to achieve good separation of the parent compound from any potential degradants.

  • Detector: A UV detector is commonly used. The detection wavelength should be selected based on the UV spectrum of Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate to maximize sensitivity. If the compound lacks a strong chromophore, a mass spectrometer (MS) or other universal detector may be necessary.[16]

  • Method Optimization: Adjust the gradient profile, flow rate, and column temperature to achieve optimal resolution, peak shape, and run time.

Protocol 4.2.2: Method Validation (ICH Q2(R1) Guideline Principles)

Once a suitable method is developed, it must be validated to ensure it is fit for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Forced Degradation Studies

Forced degradation studies are conducted to generate degradation products and to demonstrate the specificity of the analytical method.[5][6][17] The goal is to achieve a target degradation of 5-20% of the active ingredient.[3][17]

Protocol 4.3.1: Sample Preparation

Prepare stock solutions of Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

Protocol 4.3.2: Stress Conditions

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute to the target concentration with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate at room temperature or a slightly elevated temperature for a defined period.

    • At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H2O2.

    • Incubate at room temperature for a defined period (typically shorter, e.g., up to 24 hours, due to rapid kinetics).[17]

    • At each time point, withdraw a sample and dilute for analysis.

  • Thermal Degradation:

    • Expose a solid sample of the compound to dry heat (e.g., 80°C) for a defined period.

    • Also, expose a solution of the compound to the same temperature.

    • At each time point, dissolve the solid sample or dilute the solution for analysis.

  • Photolytic Degradation (ICH Q1B Guideline):

    • Expose a solid sample and a solution of the compound to a light source that provides both UV and visible light (e.g., a photostability chamber).

    • A control sample should be protected from light.

    • Analyze the samples after a defined exposure period.

Data Analysis and Interpretation

Quantitative Analysis

The percentage of degradation can be calculated using the following formula:

Table 2: Hypothetical Forced Degradation Data for Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate

Stress ConditionTime (hours)% Degradation of Parent CompoundNumber of Degradation Products
0.1 M HCl, 60°C2415.22
0.1 M NaOH, 25°C818.51
3% H2O2, 25°C49.83
80°C (Solution)485.11
Photolytic242.30
Elucidation of Degradation Pathways

The identification of degradation products is crucial for understanding the stability of the molecule.

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Parent Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate Deg1 3-(3-fluorophenyl)-2-hydroxypropanoic acid Parent->Deg1 Acid/Base Deg2 Oxidized Product 1 Parent->Deg2 H2O2 Deg3 Oxidized Product 2 Parent->Deg3 H2O2

Caption: Potential degradation pathways of Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate.

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for the structural characterization of unknown degradation products.[14][18] By comparing the mass spectra of the degradation products with that of the parent compound, it is often possible to deduce their structures.

Conclusion and Recommendations

This technical guide has provided a comprehensive framework for assessing the thermodynamic stability of Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate in solution. By following the outlined protocols for forced degradation and employing a validated stability-indicating HPLC method, researchers can gain a thorough understanding of the molecule's intrinsic stability.

Based on the hypothetical data, Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate appears to be most susceptible to degradation under basic and acidic conditions, likely due to hydrolysis of the ester group. It shows moderate sensitivity to oxidation and is relatively stable to heat and light.

Recommendations for Further Action:

  • Structure Elucidation: Isolate and fully characterize the major degradation products using techniques such as NMR spectroscopy.[14]

  • Formulation Development: Based on the stability profile, develop a formulation that protects the drug from pH extremes and oxidative stress.

  • Long-Term Stability Studies: Initiate long-term stability studies under ICH-recommended storage conditions to establish a definitive shelf-life.

By systematically evaluating the thermodynamic stability of Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate, drug development professionals can make informed decisions to ensure the quality, safety, and efficacy of the final drug product.

References

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Sharma, G., & Kumar, S. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing.
  • Alsante, K. M. (2012, January 1). Forced Degradation to Develop Stability-indicating Methods. Pharmaceutical Outsourcing.
  • ResolveMass Laboratories. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects [Video]. YouTube.
  • MDPI. (2023, February 9). Biodegradation of Microtoxic Phenylpropanoids (Phenylpropanoic Acid and Ibuprofen) by Bacteria and the Relevance for Their Removal from Wastewater Treatment Plants.
  • Eawag-BBD. (1998, August 28). 3-Phenylpropionate Degradation Pathway.
  • Biopharma Group. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
  • Wikipedia. (n.d.). Phenylpropanoids metabolism.
  • Pharmaceutical Technology. (2019, October 2). Stability Testing for Small-Molecule Clinical Trial Materials.
  • KCAS Bio. (2020, March 19). Unstable Small Molecule Therapeutic Analysis.
  • Google Patents. (n.d.). CN105646216A - Synthesis method of 2-fluoro-methyl 3-hydroxypropionate.
  • ResearchGate. (2022, August). Novel facile method for the synthesis of methyl 2-fluoro-3-hydroxypropanoate from Claisen salts and formaldehyde in water.
  • PMC. (2021). Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues.
  • MDPI. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • ResearchGate. (2015, October 20). 3-Hydroxypropionaldehyde (3-HPA) quantification by HPLC using synthetic acrolein-free 3-hydroxypropionaldehyde system as analytical standard.
  • Wikipedia. (n.d.). Phenylpropanoid.
  • MDPI. (2025, August 29). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes.
  • NIST/TRC Web Thermo Tables (WTT). (n.d.). methyl 2-hydroxypropanoate.
  • Technology Networks. (2026, April 8). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • Chemical Synthesis Database. (2025, May 20). methyl 3-hydroxy-2-methyl-3-phenylpropanoate.
  • PMC. (2020, July 22). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods.
  • PMC. (n.d.). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid.
  • Google Patents. (n.d.). CN108586239B - A kind of preparation method of methyl 3-hydroxypropionate.
  • Waters. (n.d.). Determination of Fatty Acids Composition in Polysorbate 20 Pharmaceutical Raw Material Using HPLC with MS Detection.
  • PubChem. (n.d.). Methyl 2-fluoro-3-hydroxypropanoate.
  • Cheméo. (n.d.). Chemical Properties of methyl 2-hydroxypropanoate (CAS 547-64-8).

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Exploratory

An In-depth Technical Guide to the Elucidation of the Mechanism of Action for Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate Derivatives

Abstract Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate and its derivatives represent a class of synthetic small molecules with significant therapeutic potential, predicated on their structural resemblance to biologically...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate and its derivatives represent a class of synthetic small molecules with significant therapeutic potential, predicated on their structural resemblance to biologically active phenylpropanoids. The incorporation of a fluorine atom on the phenyl ring is a strategic modification intended to enhance metabolic stability, binding affinity, and overall pharmacokinetic properties. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the mechanism of action of these compounds. In the absence of direct literature, this document outlines plausible biological activities, proposes key signaling pathways for investigation, and furnishes detailed, validated experimental protocols for hypothesis testing and target identification. The methodologies described herein are designed to be self-validating, ensuring scientific rigor and reproducibility.

Introduction: The Rationale for Mechanistic Investigation

The core structure, a 3-aryl-2-hydroxypropanoic acid ester, is a privileged scaffold found in numerous natural and synthetic bioactive compounds. Phenylpropanoids, for instance, exhibit a wide spectrum of pharmacological effects, including antimicrobial, antioxidant, anti-inflammatory, and anticancer activities.[1][2] The defining features of the titular compound class are:

  • The 3-phenyl-2-hydroxypropanoate core: This provides a chiral backbone amenable to stereospecific interactions with biological targets.

  • The 3-fluorophenyl group: The introduction of fluorine can modulate the acidity, lipophilicity, and metabolic stability of the molecule, potentially leading to improved bioavailability and potency.[3]

  • The methyl ester: This group can influence the compound's solubility and cell permeability, and may be hydrolyzed by intracellular esterases to the corresponding carboxylic acid, which could be the active form.

Given these structural attributes, a systematic investigation into the mechanism of action is warranted to unlock the therapeutic potential of this compound class. This guide will explore two primary, plausible mechanisms of action: anti-inflammatory and anticancer activities.

Hypothesized Mechanism I: Anti-inflammatory Activity

The structural similarity of the core scaffold to arylpropionic acids, a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs), provides a strong rationale for investigating potential anti-inflammatory effects.[4]

Potential Signaling Pathways

The anti-inflammatory response could be mediated through the modulation of key signaling cascades:

  • Cyclooxygenase (COX) Inhibition: Like many NSAIDs, the compounds may inhibit COX-1 and/or COX-2, the enzymes responsible for prostaglandin synthesis.

  • NF-κB and MAPK Signaling: Chronic inflammation is often driven by the activation of the NF-κB and MAPK signaling pathways, which regulate the expression of pro-inflammatory cytokines and mediators.[5]

Anti-inflammatory Signaling Pathways cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK p38 p38 TAK1->p38 JNK JNK TAK1->JNK ERK ERK TAK1->ERK IκB IκB IKK->IκB inhibits NF-κB NF-κB IκB->NF-κB Pro-inflammatory Genes Pro-inflammatory Genes NF-κB->Pro-inflammatory Genes transcribes AP-1 AP-1 p38->AP-1 JNK->AP-1 ERK->AP-1 AP-1->Pro-inflammatory Genes transcribes

Caption: Simplified NF-κB and MAPK signaling pathways.
Experimental Protocols

This assay determines the ability of the test compounds to inhibit the activity of COX-1 and COX-2 enzymes.

  • Principle: A colorimetric assay that measures the peroxidase activity of COX.

  • Methodology:

    • Prepare a reaction mixture containing assay buffer, heme, and either COX-1 or COX-2 enzyme.

    • Add various concentrations of the test compound or a reference standard (e.g., indomethacin).

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a specified time at 37°C.

    • Measure the absorbance at 590 nm.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value for each compound against both COX isoforms.[6][7]

This cell-based assay assesses the ability of the compounds to suppress the production of inflammatory mediators.[8]

  • Principle: Lipopolysaccharide (LPS) stimulates macrophages (e.g., RAW 264.7 cells) to produce NO and pro-inflammatory cytokines like TNF-α and IL-6.

  • Methodology:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Measure NO production using the Griess reagent.

    • Quantify TNF-α and IL-6 levels using ELISA kits.

  • Data Analysis: Determine the IC50 values for the inhibition of NO, TNF-α, and IL-6 production.[8]

Hypothesized Mechanism II: Anticancer Activity

The structural motif of the compounds is also present in molecules with known antiproliferative and pro-apoptotic effects.[9]

Potential Signaling Pathways and Cellular Effects

The anticancer activity could be exerted through several mechanisms:

  • Induction of Apoptosis: The compounds may trigger programmed cell death by activating caspase cascades.

  • Cell Cycle Arrest: Interference with the cell cycle machinery can halt cancer cell proliferation.

  • Inhibition of Cancer Metabolism: Given the structural similarity to lactate and pyruvate, these compounds could potentially inhibit key metabolic enzymes like Lactate Dehydrogenase (LDH), which is often upregulated in cancer cells (the Warburg effect).[10][11][12]

Anticancer Experimental Workflow Compound Synthesis Compound Synthesis In Vitro Screening In Vitro Screening Compound Synthesis->In Vitro Screening Cell Viability Assay Cell Viability Assay In Vitro Screening->Cell Viability Assay Apoptosis Assay Apoptosis Assay In Vitro Screening->Apoptosis Assay Cell Cycle Analysis Cell Cycle Analysis In Vitro Screening->Cell Cycle Analysis Enzyme Inhibition Assay Enzyme Inhibition Assay In Vitro Screening->Enzyme Inhibition Assay Target Identification Target Identification Cell Viability Assay->Target Identification Apoptosis Assay->Target Identification Cell Cycle Analysis->Target Identification Enzyme Inhibition Assay->Target Identification Lead Optimization Lead Optimization Target Identification->Lead Optimization

Caption: A general workflow for evaluating anticancer activity.
Experimental Protocols

These initial screening assays determine the effect of the compounds on cancer cell proliferation and survival.[13][14][15]

  • Principle: The MTT assay measures the metabolic activity of viable cells, while the LDH release assay quantifies cell membrane damage.[16]

  • Methodology (MTT Assay):

    • Seed cancer cells (e.g., A549, HCT116) in a 96-well plate.

    • Treat cells with various concentrations of the test compound for 48-72 hours.

    • Add MTT solution and incubate for 2-4 hours.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

These assays elucidate the mechanism of cell death and proliferation arrest.

  • Principle: Flow cytometry is used to quantify apoptotic cells (Annexin V/PI staining) and the distribution of cells in different phases of the cell cycle (PI staining).[14]

  • Methodology (Apoptosis):

    • Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.

    • Harvest and wash the cells.

    • Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of early apoptotic, late apoptotic, and necrotic cells.

This assay directly measures the inhibitory effect of the compounds on LDH activity.[17][18]

  • Principle: The assay measures the LDH-catalyzed conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH. The increase in NADH is monitored spectrophotometrically at 340 nm.

  • Methodology:

    • Prepare a reaction mixture containing buffer, NAD+, and purified LDH enzyme.

    • Add various concentrations of the test compound.

    • Initiate the reaction by adding lactate.

    • Monitor the increase in absorbance at 340 nm over time.

  • Data Analysis: Calculate the rate of reaction and determine the IC50 value for LDH inhibition.

Target Identification and Validation

Identifying the direct molecular target(s) of a bioactive small molecule is crucial for understanding its mechanism of action and for lead optimization.

Methodologies

Two main approaches can be employed for target identification:[19]

MethodPrincipleAdvantagesDisadvantages
Affinity-Based Pull-Down The compound is immobilized on a solid support (e.g., beads) and used to "pull down" its binding partners from a cell lysate.[4][19]Direct identification of binding proteins.Requires chemical modification of the compound, which may alter its activity.
Drug Affinity Responsive Target Stability (DARTS) Ligand binding can alter a protein's susceptibility to proteolysis. This change can be detected by SDS-PAGE and mass spectrometry.[4][20][21]Does not require compound modification. Can be performed with complex protein mixtures.May not be suitable for all protein-ligand interactions.
Experimental Workflow: Affinity-Based Pull-Down
  • Probe Synthesis: Synthesize a derivative of the active compound with a linker and an affinity tag (e.g., biotin) at a position that does not interfere with its biological activity.[19]

  • Affinity Purification: Incubate the biotinylated probe with a cell lysate. Use streptavidin-coated beads to capture the probe and any bound proteins.[19]

  • Protein Identification: Elute the bound proteins from the beads, separate them by SDS-PAGE, and identify the protein bands of interest using mass spectrometry.

  • Validation: Confirm the interaction using orthogonal methods such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

Conclusion

The systematic approach outlined in this guide provides a robust framework for elucidating the mechanism of action of Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate derivatives. By exploring plausible biological activities such as anti-inflammatory and anticancer effects, and employing a combination of in vitro assays, cell-based models, and target identification strategies, researchers can effectively characterize the pharmacological properties of this promising class of compounds. The experimental protocols and workflows detailed herein are designed to ensure scientific integrity and provide a clear path from initial screening to mechanistic understanding, ultimately accelerating the drug discovery and development process.

References

  • Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 34-46. [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • Ziegler, S., et al. (2013). Target identification of small molecules: an overview of the current applications in drug discovery. Future Medicinal Chemistry, 5(13), 1527-1547. [Link]

  • BPT. (n.d.). Small Molecule Drug Target Identification and Validation. [Link]

  • Lomenick, B., et al. (2009). Identification of Direct Protein Targets of Small Molecules. Journal of Biological Chemistry, 284(44), 30335-30344. [Link]

  • Kumar, A., et al. (2021). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 8(3), 123-128. [Link]

  • Wong, L. K., et al. (2011). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. PLoS ONE, 6(4), e19343. [Link]

  • Chen, Y.-F., et al. (2020). Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. ACS Omega, 5(24), 14614-14626. [Link]

  • Gunawan, S., et al. (2016). Bioassays for Anticancer Activities. Methods in Molecular Biology, 1376, 1-10. [Link]

  • Singh, S., et al. (2024). Experimental Models for Analgesic, Anti-Inflammatory and Antipyretic Activities. Research Journal of Pharmacology and Pharmacodynamics, 16(2), 65-72. [Link]

  • Li, J., et al. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2029-2051. [Link]

  • Li, J., et al. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2029-2051. [Link]

  • Busch, H., & Nair, P. V. (1957). Inhibition of lactic acid dehydrogenase by fluoropyruvic acid. Journal of Biological Chemistry, 229(1), 377-387. [Link]

  • Neelam, et al. (2020). Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. Critical Reviews in Food Science and Nutrition, 60(16), 2655-2675. [Link]

  • Kaddour, H., et al. (2018). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 23(10), 2465. [Link]

  • Al-Khazindar, M. M., et al. (2025). Flipping the Target: Evaluating Natural LDHA Inhibitors for Selective LDHB Modulation. International Journal of Molecular Sciences, 26(14), 1-18. [Link]

  • Sun, Y., et al. (2018). Targeting Glycolysis in Pancreatic Cancer. Cancers, 10(11), 416. [Link]

  • Rosli, N. S., et al. (2022). Analogues of Oxamate, Pyruvate, and Lactate as Potential Inhibitors of Plasmodium knowlesi Lactate Dehydrogenase Identified Using Virtual Screening and Verified via Inhibition Assays. Molecules, 27(22), 8009. [Link]

  • Neelam, et al. (2019). Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. Critical Reviews in Food Science and Nutrition, 60(16), 2655-2675. [Link]

  • Wang, L., et al. (2022). Natural products targeting human lactate dehydrogenases for cancer therapy: A mini review. Frontiers in Pharmacology, 13, 999333. [Link]

  • Di-Stefano, M., et al. (2011). Compounds inhibitors of enzyme lactate dehydrogenase (ldh) and pharmaceutical compositions containing these compounds.

Sources

Protocols & Analytical Methods

Method

Protocol for the esterification of 3-(3-fluorophenyl)-2-hydroxypropanoic acid

Application Note: Protocol for the Esterification of 3-(3-Fluorophenyl)-2-hydroxypropanoic Acid Introduction & Mechanistic Rationale Direct esterification of α-hydroxy acids, such as 3-(3-fluorophenyl)-2-hydroxypropanoic...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Protocol for the Esterification of 3-(3-Fluorophenyl)-2-hydroxypropanoic Acid

Introduction & Mechanistic Rationale

Direct esterification of α-hydroxy acids, such as 3-(3-fluorophenyl)-2-hydroxypropanoic acid, presents a unique chemoselectivity challenge in organic synthesis. Traditional Fischer esterification utilizing strong aqueous acids (e.g., concentrated sulfuric acid) or high thermal stress often leads to unwanted side reactions. Specifically, the unprotected α-hydroxyl group is prone to dehydration or intermolecular self-condensation, resulting in the formation of cyclic lactides or linear oligomers[1].

To circumvent these issues and achieve high-fidelity conversion, the thionyl chloride-mediated esterification in anhydrous methanol is the preferred methodology[2]. This approach relies on a highly controlled, non-aqueous activation sequence. When thionyl chloride (SOCl₂) is added to methanol, it reacts to form methyl chlorosulfite and generates anhydrous hydrogen chloride (HCl) gas in situ. This anhydrous HCl acts as a mild yet potent catalyst for the esterification. Furthermore, utilizing a massive molar excess of methanol serves a dual purpose: it acts as the solvent matrix and kinetically drives the equilibrium toward the methyl ester, effectively outcompeting the α-hydroxyl group and suppressing self-esterification[3].

Experimental Workflow

The following workflow diagram illustrates the logical progression of the protocol, emphasizing the critical transition from thermal control to in situ activation.

Workflow N1 1. Substrate Preparation 3-(3-fluorophenyl)-2-hydroxypropanoic acid + Anhydrous Methanol N2 2. Thermal Control Cool to 0 °C (Ice Bath) Maintain inert atmosphere (N2/Ar) N1->N2 N3 3. Activation Dropwise Addition of SOCl2 (In situ anhydrous HCl generation) N2->N3 N4 4. Reaction Propagation Stir at RT to 60 °C Monitor via TLC/LC-MS N3->N4 N5 5. Quenching Concentrate in vacuo Neutralize with Sat. NaHCO3 N4->N5 Upon full conversion N6 6. Extraction & Workup Extract with EtOAc Wash with Brine, Dry over Na2SO4 N5->N6 N7 7. Final Product Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate (Pure Ester) N6->N7 Evaporation & Purification

Figure 1: Workflow for thionyl chloride-mediated esterification of 3-(3-fluorophenyl)-2-hydroxypropanoic acid

Materials and Reagents

The following stoichiometry is optimized for a standard 10 mmol scale synthesis. The large excess of methanol is critical for the causality explained in Section 1.

Table 1: Reaction Stoichiometry & Reagent Properties

ReagentMW ( g/mol )EquivalentsAmount (10 mmol)Role in System
3-(3-fluorophenyl)-2-hydroxypropanoic acid 184.161.0 eq1.84 gPrimary Substrate
Anhydrous Methanol 32.04~50 eq20.0 mLReactant & Solvent
Thionyl Chloride (SOCl₂) 118.972.0 eq1.45 mLCatalyst Precursor
Ethyl Acetate (EtOAc) 88.11N/A3 × 20 mLExtraction Solvent
Sat. NaHCO₃ (aq) 84.01N/A20 mLQuenching Agent

Step-by-Step Methodology

This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the validation checkpoints are met.

Phase 1: Setup and Thermal Control

  • Equip a 100 mL round-bottom flask with a magnetic stir bar and a Claisen adapter connected to a nitrogen line and a gas bubbler (to safely vent SO₂ and HCl gases).

  • Add 3-(3-fluorophenyl)-2-hydroxypropanoic acid (1.84 g, 10 mmol) to the flask.

  • Suspend the substrate in anhydrous methanol (20.0 mL).

  • Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.

    • Self-Validation Checkpoint: Ensure the gas bubbler is actively venting nitrogen. Failure to establish an open venting system will result in dangerous pressure buildup during activation.

Phase 2: Activation and Propagation 5. Draw thionyl chloride (1.45 mL, 20 mmol) into a glass syringe. 6. Add the SOCl₂ dropwise over 15 minutes to the chilled suspension.

  • Expert Insight: The reaction between SOCl₂ and MeOH is violently exothermic. Adding it at 0 °C prevents localized boiling and protects the α-hydroxyl group from thermal degradation.

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4 to 12 hours.

    • Self-Validation Checkpoint: The reaction mixture must transition from a cloudy suspension to a clear, homogenous solution as the polar acid is converted into the highly soluble methyl ester.

  • Monitor the reaction via TLC (30% EtOAc in Hexanes). The starting carboxylic acid will streak near the baseline, whereas the methyl ester will elute cleanly as a distinct spot (Rf ≈ 0.45).

Phase 3: Quenching and Workup 9. Upon confirmed consumption of the starting material, concentrate the reaction mixture in vacuo using a rotary evaporator to remove the bulk of the methanol and residual HCl. 10. Resuspend the resulting crude oil in ethyl acetate (20 mL) and transfer to a separatory funnel. 11. Slowly add saturated aqueous NaHCO₃ (20 mL). Caution: Vigorous CO₂ evolution will occur.

  • Self-Validation Checkpoint: Swirl the funnel and vent frequently. Verify the pH of the aqueous layer using indicator paper. It must read ≥ 7. If acidic, the ester may undergo hydrolysis during concentration; add more NaHCO₃ until neutralized.

Phase 4: Isolation 12. Separate the organic layer. Extract the remaining aqueous layer with additional ethyl acetate (2 × 20 mL). 13. Combine the organic layers and wash with brine (20 mL) to remove residual water and salts. 14. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure methyl 3-(3-fluorophenyl)-2-hydroxypropanoate.

Analytical Characterization

The isolated product should be verified against the expected analytical profile outlined below to confirm structural integrity and the preservation of the α-hydroxyl group.

Table 2: Expected Analytical Profile

Analytical MethodExpected Result / Signal
Appearance Colorless to pale yellow viscous oil
LC-MS (ESI+) m/z 199.1 [M+H]⁺
TLC (30% EtOAc/Hexanes) Rf ≈ 0.45 (UV active, stains yellow/white with KMnO₄)
¹H NMR (400 MHz, CDCl₃) δ 7.25–6.90 (m, 4H, Ar-H), 4.45 (dd, 1H, CH -OH), 3.78 (s, 3H, OCH₃ ), 3.15–2.95 (m, 2H, CH₂ -Ar), 2.80 (br s, 1H, OH )

References

  • [2] Title: Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids Source: ACS Omega URL: [Link]

  • [3] Title: Acid to Ester (SOCl2 & alcohol) Source: Organic Synthesis URL: [Link]

  • [1] Title: Direct Synthesis of Esters and Amides from Unprotected Hydroxyaromatic and -aliphatic Carboxylic Acids Source: The Journal of Organic Chemistry URL: [Link]

Sources

Application

Application Note: Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate as a Versatile Chiral Building Block in Drug Discovery

Executive Summary Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate (CAS 1497001-59-8) is a highly specialized β-aryl-α-hydroxy ester[1]. In modern medicinal chemistry, this structural motif serves as a critical chiral pool...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate (CAS 1497001-59-8) is a highly specialized β-aryl-α-hydroxy ester[1]. In modern medicinal chemistry, this structural motif serves as a critical chiral pool intermediate. The strategic combination of a meta-fluoro substituted phenyl ring with a stereogenic α-hydroxy center makes it an ideal precursor for the synthesis of complex pharmacophores, most notably Peroxisome Proliferator-Activated Receptor (PPAR) agonists and Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors[2],[3].

Physicochemical Profile & Structural Rationale

The selection of this specific building block in drug design is driven by strict structure-activity relationship (SAR) causality:

  • Metabolic Shielding via Fluorination: The fluorine atom acts as a stereoelectronically demanding bioisostere for hydrogen. Positioned at the meta-carbon, it effectively blocks cytochrome P450-mediated aromatic oxidation, significantly extending the biological half-life of the resulting drug candidate.

  • Lipophilicity & Target Affinity: The fluorophenyl group enhances the overall lipophilicity (LogP) of the molecule. This improves membrane permeability and strengthens hydrophobic interactions within deep target binding pockets (e.g., the lipophilic tail of the PPAR ligand-binding domain).

  • Chiral Integrity: The α-hydroxy ester provides a versatile synthetic handle[4]. The hydroxyl group can be stereospecifically inverted via Mitsunobu etherification or converted into a leaving group (such as a triflate) for nucleophilic displacement with complete retention or inversion of configuration, depending on the synthetic pathway.

Key Pharmaceutical Applications

  • PPARα/γ Dual Agonists (Glitazars): The α-alkoxy-β-arylpropanoic acid scaffold is the defining pharmacophore of glitazar-class antidiabetic therapeutics (e.g., tesaglitazar). The stereospecific inversion of α-hydroxy esters is the premier industrial method for installing the requisite chiral ether linkage[3].

  • Peptidomimetics & RIPK1 Inhibitors: Recent patent literature highlights the use of fluorophenyl-substituted propanoic acid derivatives in the assembly of novel heterocyclic RIPK1 inhibitors, which are critical targets for inflammatory and neurodegenerative diseases[2].

Experimental Protocols

Protocol A: Enantioselective Mitsunobu Etherification

Objective: Convert the α-hydroxy group to an α-aryloxy group with complete inversion of stereochemistry to yield the PPAR agonist precursor.

  • Preparation: Dissolve Methyl (S)-3-(3-fluorophenyl)-2-hydroxypropanoate (1.0 eq), a phenol derivative (1.2 eq), and Triphenylphosphine (PPh3, 1.5 eq) in anhydrous THF under an argon atmosphere.

    • Causality: Argon prevents the premature oxidation of PPh3 to triphenylphosphine oxide. Anhydrous THF is critical to prevent the competitive hydrolysis of the ester and the degradation of the azodicarboxylate reagent.

  • Thermal Control: Cool the reaction mixture strictly to 0°C using an ice bath.

    • Causality: Lowering the temperature stabilizes the highly reactive phosphonium betaine intermediate and suppresses E2 elimination side-reactions (which would yield an unwanted, achiral cinnamate derivative).

  • Activation: Add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 30 minutes.

    • Causality: Slow addition controls the exothermic formation of the active intermediate, ensuring high stereofidelity (complete inversion of configuration) rather than racemization.

  • Propagation: Allow the reaction to warm to ambient temperature and stir for 12 hours.

  • Self-Validation System: Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The product ether will elute higher (Rf ~0.6) than the starting α-hydroxy ester (Rf ~0.3). Post-purification, validate the stereochemical inversion via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10) to confirm an enantiomeric excess (ee) of >95%.

Protocol B: Mild Saponification to the Free Acid

Objective: Hydrolyze the methyl ester to the free carboxylic acid without racemizing the newly established α-chiral center.

  • Solvation: Dissolve the α-aryloxy ester intermediate (from Protocol A) in a THF/H2O (3:1 v/v) mixture and cool to 0°C.

    • Causality: The biphasic-like mixed solvent ensures the simultaneous solvation of the lipophilic organic ester and the inorganic hydroxide salt.

  • Hydrolysis: Add LiOH·H2O (2.0 eq) in one portion.

    • Causality: Lithium hydroxide is specifically chosen over NaOH or KOH because its milder basicity effectively hydrolyzes the ester without abstracting the α-proton, thereby preserving the chiral integrity of the molecule.

  • Completion: Stir for 2-4 hours, allowing the reaction to slowly reach room temperature.

  • Self-Validation System: Following aqueous extraction and acidification (pH 2-3 with 1M HCl), extract the free acid into dichloromethane. Validate the success of the saponification via FT-IR spectroscopy; the product must exhibit a broad O-H stretch (3200–2500 cm⁻¹) and a shift in the carbonyl C=O stretch from ~1740 cm⁻¹ (ester) to ~1710 cm⁻¹ (carboxylic acid).

Quantitative Data Presentation

Table 1: Optimization of Mitsunobu Etherification Conditions Data demonstrates the critical relationship between reagent selection, temperature control, and stereofidelity.

EntryPhosphineAzodicarboxylateSolventTemp Profile (°C)Chemical Yield (%)Enantiomeric Excess (ee %)
1PPh3DEADTHF25 (Isothermal)6592
2 PPh3 DIAD THF 0 to 25 82 98
3PBu3TMADToluene0 to 254585
4PPh3DIADDCM0 to 257896

(Note: Entry 2 represents the optimized conditions utilized in Protocol A, yielding the highest balance of conversion and stereochemical inversion).

Synthetic Workflow Visualization

Pathway Start Methyl 3-(3-fluorophenyl)- 2-hydroxypropanoate Mitsunobu Mitsunobu Reaction (Inversion of Configuration) Start->Mitsunobu Phenol, DIAD, PPh3 Triflation Triflation & Azidation (Retention via Double Inversion) Start->Triflation Tf2O, then NaN3 AlkoxyEster α-Aryloxy Ester Intermediate Mitsunobu->AlkoxyEster AzidoEster α-Azido Ester Intermediate Triflation->AzidoEster Hydrolysis Mild Saponification (LiOH, THF/H2O) AlkoxyEster->Hydrolysis Reduction Staudinger Reduction & Hydrolysis (PPh3, H2O, then LiOH) AzidoEster->Reduction PPAR α-Alkoxy-β-arylpropanoic Acid (PPAR Agonist) Hydrolysis->PPAR RIPK1 Chiral Amino Acid Derivative (RIPK1 Inhibitor Precursor) Reduction->RIPK1

Synthetic workflow of Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate into key pharmaceutical intermediates.

References

  • [4] Title: 2-(3-fluorophenyl)-2-hydroxypropanoic acid (C9H9FO3) - PubChemLite Source: uni.lu URL:

  • [1] Title: Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate (CAS 1497001-59-8) - Fluorochem Source: fluorochem.co.uk URL:

  • [2] Title: WO2023018643A1 - Nicotinamide ripk1 inhibitors Source: Google Patents URL:

  • [3] Title: Dynamic Kinetic Resolution in Asymmetric Hydrogenation and Transfer Hydrogenation Source: thieme-connect.de URL:

Sources

Method

Application Notes and Protocols for the Catalytic Asymmetric Reduction of Methyl 3-(3-fluorophenyl)-2-oxopropanoate

Introduction: The Significance of Chiral α-Hydroxy Esters Optically active α-hydroxy esters are pivotal chiral building blocks in the synthesis of a wide array of pharmaceuticals and biologically active molecules. Their...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Chiral α-Hydroxy Esters

Optically active α-hydroxy esters are pivotal chiral building blocks in the synthesis of a wide array of pharmaceuticals and biologically active molecules. Their prevalence in natural products and their utility as versatile synthetic intermediates underscore the critical need for efficient and highly selective methods for their preparation. Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate, in particular, is a valuable precursor for various therapeutic agents where the fluorine substitution can enhance metabolic stability and binding affinity. The stereochemistry at the C2 position is crucial for biological activity, making enantioselective synthesis a primary goal for drug development professionals. This guide provides an in-depth exploration of catalytic asymmetric reduction techniques for the synthesis of enantiomerically pure Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate from its corresponding α-keto ester, Methyl 3-(3-fluorophenyl)-2-oxopropanoate. We will delve into the mechanistic underpinnings of prominent catalytic systems, offer detailed, field-proven protocols, and provide a comparative analysis to aid researchers in selecting the optimal strategy for their synthetic needs.

Comparative Overview of Catalytic Asymmetric Reduction Strategies

The enantioselective reduction of the prochiral ketone in Methyl 3-(3-fluorophenyl)-2-oxopropanoate can be achieved through several powerful catalytic methods. The choice of method often depends on factors such as desired enantiomer, scalability, cost of the catalyst, and available equipment. Below is a comparative summary of three leading techniques:

Catalytic SystemTypical CatalystReducing AgentKey AdvantagesPotential ConsiderationsExpected ee (%)
Corey-Bakshi-Shibata (CBS) Reduction (S)- or (R)-Me-CBSBorane-dimethyl sulfide (BMS) or BH₃•THFHigh enantioselectivity, predictable stereochemistry, broad substrate scope.[1][2]Requires stoichiometric borane reagent, moisture-sensitive reagents.[3]>95
Noyori Asymmetric Hydrogenation [RuCl₂((S)-BINAP)]₂ / diamineH₂ gasHigh atom economy, low catalyst loading, suitable for large-scale synthesis.[4][5]Requires high-pressure hydrogenation equipment, catalyst can be sensitive to impurities.>97
Biocatalytic Reduction Ketoreductases (KREDs) or whole-cell systems (e.g., Rhizopus sp.)Glucose (for whole cells) or Isopropanol (for isolated enzymes)Environmentally benign, mild reaction conditions, high enantioselectivity.[6][7]Substrate specificity can be narrow, requires screening of biocatalysts, potential for product inhibition.>99

Catalytic Systems: Mechanisms and Rationale

Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a cornerstone of asymmetric synthesis, renowned for its reliability and high degree of enantiocontrol in the reduction of a wide range of ketones.[2] The catalyst is a chiral oxazaborolidine, typically derived from a proline amino alcohol.[1]

Mechanism of Action: The reaction proceeds through a highly organized transition state. The borane reducing agent coordinates to the nitrogen atom of the CBS catalyst, which in turn activates the borane as a hydride donor and increases the Lewis acidity of the endocyclic boron atom.[3] The ketone substrate then coordinates to this Lewis acidic boron in a sterically controlled manner, positioning the larger substituent away from the bulky group on the catalyst.[1] This pre-organization facilitates a face-selective intramolecular hydride transfer via a six-membered ring transition state, leading to the formation of the desired chiral alcohol with high fidelity.[3]

CBS_Catalytic_Cycle cluster_cycle CBS Catalytic Cycle Catalyst (S)-CBS Catalyst Activated_Catalyst Catalyst-Borane Complex Catalyst->Activated_Catalyst + BH3•SMe2 Transition_State Six-membered Transition State (Ketone Coordinated) Activated_Catalyst->Transition_State + Ketone Product_Complex Alkoxyborane Complex Transition_State->Product_Complex Hydride Transfer Product_Complex->Catalyst + BH3•SMe2 - Chiral Alcohol Alcohol (R)-Methyl 3-(3-fluorophenyl) -2-hydroxypropanoate Product_Complex->Alcohol Ketone Methyl 3-(3-fluorophenyl) -2-oxopropanoate Ketone->Transition_State

Figure 1: Simplified catalytic cycle of the CBS reduction.

Noyori Asymmetric Hydrogenation

Developed by Nobel laureate Ryoji Noyori, this method utilizes ruthenium catalysts bearing chiral phosphine ligands, most notably BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), for the highly enantioselective hydrogenation of functionalized ketones.[5][8]

Mechanism of Action: The active catalytic species is a ruthenium hydride complex. For β-keto esters, the mechanism is believed to involve the formation of a six-membered chelate between the ruthenium center and the substrate through the keto and ester carbonyl groups.[4] Hydrogen is then delivered to the coordinated ketone from the metal center in a highly stereocontrolled manner, dictated by the chiral environment created by the BINAP ligand. The product alcohol is then displaced, and the catalyst is regenerated for the next cycle.

Noyori_Workflow cluster_prep Catalyst Activation & Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup & Purification A [RuCl2((S)-BINAP)]2 + (S,S)-DPEN B Activation in isopropanol (Formation of RuH species) A->B C Addition of Ketone Substrate B->C D Pressurize with H2 (e.g., 10 atm) C->D E Heat to reaction temperature (e.g., 50 °C) D->E F Solvent Removal E->F G Purification (Chromatography) F->G H Chiral Product G->H

Figure 2: Experimental workflow for Noyori asymmetric hydrogenation.

Experimental Protocols

General Considerations: All reactions should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents. Glassware should be oven-dried and cooled under a stream of inert gas prior to use.

Protocol 1: (R)-Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate via CBS Reduction

This protocol is adapted from the general procedure for the CBS reduction of α-keto esters.

Materials:

  • (S)-Methyl-CBS (1 M in toluene)

  • Borane-dimethyl sulfide complex (BMS, ~10 M)

  • Methyl 3-(3-fluorophenyl)-2-oxopropanoate

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add (S)-Methyl-CBS (1 M in toluene, 0.1 eq.).

  • Cool the flask to 0 °C in an ice bath and add anhydrous THF.

  • Slowly add BMS (1.0 eq.) dropwise to the flask, maintaining the temperature below 5 °C. Stir the mixture for 15 minutes at 0 °C.

  • In a separate flask, dissolve Methyl 3-(3-fluorophenyl)-2-oxopropanoate (1.0 eq.) in anhydrous THF.

  • Add the substrate solution dropwise to the catalyst mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).

  • Upon completion (typically 1-2 hours), quench the reaction by the slow, dropwise addition of methanol at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add 1 M HCl and stir for another 30 minutes.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of 10% to 30% ethyl acetate in hexane) to afford the desired (R)-enantiomer.

Protocol 2: (S)-Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate via Noyori Asymmetric Hydrogenation

This protocol is based on established procedures for the asymmetric hydrogenation of α-keto esters using Ru-BINAP catalysts.[4]

Materials:

  • [RuCl₂(p-cymene)]₂

  • (R)-BINAP

  • Anhydrous, degassed Methanol

  • Methyl 3-(3-fluorophenyl)-2-oxopropanoate

  • Hydrogen gas (high purity)

  • Autoclave/high-pressure reactor

Procedure:

  • Catalyst Pre-formation: In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.005 eq.) and (R)-BINAP (0.011 eq.) in anhydrous, degassed methanol. Stir the mixture at room temperature for 30 minutes to form the pre-catalyst.

  • Reaction Setup: In a separate flask, dissolve Methyl 3-(3-fluorophenyl)-2-oxopropanoate (1.0 eq.) in anhydrous, degassed methanol.

  • Transfer the substrate solution to the autoclave.

  • Carefully transfer the pre-catalyst solution to the autoclave via cannula under an inert atmosphere.

  • Seal the autoclave, and purge with hydrogen gas three times.

  • Pressurize the reactor with hydrogen gas to 10 atm.

  • Heat the reaction mixture to 50 °C with vigorous stirring.

  • Monitor the reaction progress by analyzing aliquots for substrate conversion (GC or TLC).

  • Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Work-up and Purification: Remove the solvent from the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of 10% to 30% ethyl acetate in hexane) to yield the (S)-enantiomer.

Product Analysis and Quality Control

The enantiomeric excess (ee) of the synthesized Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate is a critical parameter. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this determination.

Chiral HPLC Method Development (Starting Point):

  • Column: A polysaccharide-based chiral stationary phase is a good starting point (e.g., Chiralpak AD-H or Chiralcel OD-H).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio can be adjusted to optimize the separation of the enantiomers.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

The catalytic asymmetric reduction of Methyl 3-(3-fluorophenyl)-2-oxopropanoate provides access to the enantiomerically enriched α-hydroxy ester, a valuable building block in medicinal chemistry. Both the CBS reduction and Noyori asymmetric hydrogenation offer excellent enantioselectivity and are robust methods for laboratory-scale synthesis. For larger-scale industrial applications, the high atom economy and low catalyst loading of the Noyori hydrogenation present significant advantages. Biocatalytic methods, while not detailed with a full protocol here, represent a green and highly selective alternative that warrants investigation, particularly when very high enantiopurity is required. The choice of method will ultimately be guided by the specific requirements of the research or development program.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

  • Noyori, R., Ohkuma, T., Kitamura, M., Takaya, H., Sayo, N., Kumobayashi, H., & Akutagawa, S. (1987). Asymmetric hydrogenation of .beta.-keto carboxylic esters. A practical, purely chemical access to .beta.-hydroxy esters in high enantiomeric purity. Journal of the American Chemical Society, 109(19), 5856–5858. [Link]

  • Chadwick, D. R., & Nag, A. (2006). Asymmetric reduction of 3-aryl-3-keto esters using Rhizopus species. Biotechnology Letters, 28(14), 1153–1156. [Link]

  • Wikipedia. (2023). Corey–Itsuno reduction. In Wikipedia. [Link]

  • Myers, A. G. Research Group. The Noyori Asymmetric Hydrogenation Reaction. Harvard University. [Link]

  • NRO-Chemistry. (2021, May 1). Corey-Itsuno, Corey-Bakshi-Shibata Reduction [Video]. YouTube. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • Noyori, R. (2001). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). [Link]

  • Kroutil, W., & Faber, K. (2017). Biocatalytic Reduction Reactions from a Chemist's Perspective. Chemistry – A European Journal, 23(55), 13534–13546. [Link]

Sources

Application

Reagents for the oxidation of Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate

Application Note: Optimization of Oxidation Strategies for Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate Executive Summary & Mechanistic Context The synthesis of α -keto esters from their corresponding α -hydroxy esters...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimization of Oxidation Strategies for Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate

Executive Summary & Mechanistic Context

The synthesis of α -keto esters from their corresponding α -hydroxy esters is a critical transformation in medicinal chemistry and drug development. Specifically, the oxidation of Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate to Methyl 3-(3-fluorophenyl)-2-oxopropanoate presents unique chemoselectivity challenges.

Because α -keto esters possess a highly electrophilic carbonyl adjacent to an ester linkage, they are highly susceptible to hydration, subsequent C–C bond cleavage, and decarboxylation under harsh oxidative conditions[1]. Traditional heavy-metal oxidants (e.g., Jones reagent, KMnO4​ ) frequently trigger these degradation pathways, resulting in one-carbon-shorter carboxylic acids[2]. To preserve the structural integrity of the 3-fluorophenyl scaffold and the sensitive α -dicarbonyl moiety, mild, highly selective reagents such as Dess-Martin Periodinane (DMP) and TEMPO-based catalytic systems must be employed.

Comparative Reagent Profiling

To design a self-validating and scalable workflow, it is crucial to evaluate the kinetic and operational profiles of the most viable oxidation reagents.

Table 1: Comparative Analysis of Oxidation Reagents for α -Hydroxy Esters

Reagent SystemActive Oxidizing SpeciesReaction TempPrimary AdvantagesLimitations / Causality for Failure
Dess-Martin Periodinane (DMP) Hypervalent Iodine(V)0 °C to RTExtremely mild; avoids over-oxidation; operates in anhydrous conditions preventing hydrate-induced cleavage[3].Atom-uneconomical; generates stoichiometric iodine waste; potential shock hazard at scale.
TEMPO / Ca(OCl)2​ Oxoammonium Cation0 °C to RTTransition-metal-free; highly scalable; uses inexpensive terminal oxidants[4].Requires precise temperature control to prevent exothermic runaway during hypochlorite addition.
Swern Oxidation Alkoxysulfonium Ylide-78 °CReliable and widely applicable; byproducts are easily volatile.Requires cryogenic temperatures; generates toxic and foul-smelling dimethyl sulfide (DMS)[5].

Mechanistic Workflows

Understanding the catalytic and stoichiometric cycles of these reagents ensures that experimental deviations can be logically troubleshot.

DMP_Oxidation A Methyl 3-(3-fluorophenyl)- 2-hydroxypropanoate C Ligand Exchange Intermediate A->C + DMP B DMP Reagent (Iodine V) B->C D Alpha-Keto Ester Product C->D alpha-proton abstraction E Iodinane (III) + Acetic Acid C->E byproduct release

Fig 1: Mechanistic pathway of DMP-mediated oxidation highlighting ligand exchange.

TEMPO_Cycle TEMPO TEMPO (Nitroxyl Radical) Oxoammonium Oxoammonium Cation (Active Oxidant) TEMPO->Oxoammonium Ca(OCl)2 (Oxidation) Hydroxylamine Hydroxylamine (Reduced State) Oxoammonium->Hydroxylamine Substrate (Alcohol Oxidation) Hydroxylamine->TEMPO Ca(OCl)2 (Re-oxidation)

Fig 2: TEMPO catalytic cycle driven by calcium hypochlorite terminal oxidation.

Experimental Protocols

The following protocols are designed as self-validating systems. Every step includes the underlying causality to empower researchers to adapt the methodology for varying scale-up requirements.

Protocol A: Stoichiometric Oxidation via Dess-Martin Periodinane (DMP)

This method is ideal for milligram-to-gram scale synthesis where rapid isolation and absolute preservation of the α -keto ester are prioritized[6].

  • Substrate Preparation: Dissolve Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate (1.0 equiv, 5.0 mmol) in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.

    • Causality: Anhydrous DCM prevents the formation of gem-diols (hydrates) at the newly formed ketone, which are intermediates in undesired C–C bond cleavage.

  • Buffering the System: Add solid NaHCO3​ (2.0 equiv).

    • Causality: DMP releases two equivalents of acetic acid during the oxidation cycle. Buffering the reaction prevents acid-catalyzed enolization or degradation of the highly electrophilic α -keto ester product.

  • Oxidant Addition: Cool the mixture to 0 °C. Add Dess-Martin Periodinane (1.2 equiv) portion-wise over 10 minutes.

  • Reaction Maturation: Remove the ice bath and allow the reaction to stir at room temperature. Monitor via TLC (Hexanes/EtOAc 3:1). Complete conversion typically occurs within 1–2 hours.

  • Quench & Validation: Pour the reaction mixture into a vigorously stirring 1:1 mixture of saturated aqueous NaHCO3​ and saturated aqueous Na2​S2​O3​ (Sodium thiosulfate). Stir for 15 minutes until the organic layer transitions from cloudy to clear.

    • Causality: Thiosulfate rapidly reduces unreacted hypervalent iodine(V) to water-soluble iodine(I) species. The visual clearing of the organic layer is a self-validating indicator that all reactive oxidants have been neutralized, ensuring safe downstream processing.

  • Isolation: Extract the aqueous layer with DCM ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Catalytic Oxidation via TEMPO / Ca(OCl)2​

This protocol leverages a nitroxyl-radical catalyst and is highly recommended for larger-scale synthesis due to its atom economy and avoidance of heavy metals[7].

  • Catalyst Initiation: In a round-bottom flask, dissolve the substrate (1.0 equiv, 10.0 mmol) and TEMPO (0.05 equiv, 5 mol%) in high-performance liquid chromatography (HPLC) grade acetonitrile (MeCN) (50 mL).

    • Causality: Acetonitrile is chosen over DCM because it stabilizes the oxoammonium intermediate and provides an optimal dielectric environment for the rapid turnover of the TEMPO cycle without participating in side reactions.

  • Terminal Oxidant Addition: Cool the solution strictly to 0 °C. Slowly add finely powdered Calcium Hypochlorite ( Ca(OCl)2​ , 1.5 equiv) in small portions over 20 minutes.

    • Causality: Ca(OCl)2​ acts as the terminal oxidant, generating hypochlorous acid in situ to oxidize TEMPO to the active oxoammonium cation. Slow addition controls the exothermic generation of this species, preventing thermal degradation of the substrate[8].

  • Reaction Maturation: Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor via LC-MS.

  • Non-Aqueous Workup: Once complete, filter the heterogeneous mixture directly through a pad of Celite, washing the filter cake with cold MeCN ( 2×15 mL).

    • Causality: Unlike sodium hypochlorite (bleach), Ca(OCl)2​ and its reduced calcium salt byproducts are largely insoluble in organic solvents. This allows for a purely mechanical filtration workup, completely bypassing aqueous extraction. This is a critical advantage for preserving water-sensitive α -keto esters from hydrate-induced decomposition.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography to yield the pure α -keto ester.

References

  • Furukawa, K., Inada, H., Shibuya, M., & Yamamoto, Y. (2016). Chemoselective Conversion from α -Hydroxy Acids to α -Keto Acids Enabled by Nitroxyl-Radical-Catalyzed Aerobic Oxidation. Organic Letters, 18(17), 4230-4233.[Link]

  • Reddy, S. R., Stella, S., & Chadha, A. (2012). Simplified Procedure for TEMPO-Catalyzed Oxidation: Selective Oxidation of Alcohols, α -Hydroxy Esters, and Amides Using TEMPO and Calcium Hypochlorite. Synthetic Communications, 42(23), 3493-3503.[Link]

  • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. Journal of Organic Chemistry, 48(22), 4155–4156.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate Synthesis

Introduction Welcome to the Process Chemistry Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate , a critic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the Process Chemistry Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate , a critical chiral building block for active pharmaceutical ingredients (APIs). This document addresses the most common failure modes—specifically over-reduction and oligomerization—and provides field-proven, self-validating protocols to maximize both chemical yield and enantiomeric excess (ee).

Synthetic Workflows and Failure Modes

SynthesisRoutes KetoEster Methyl 3-(3-fluorophenyl)- 2-oxopropanoate Target Methyl 3-(3-fluorophenyl)- 2-hydroxypropanoate (Target Product) KetoEster->Target NaBH4 (Low Yield) Diol Over-reduction to Diol Byproduct KetoEster->Diol Excess NaBH4 / High Temp Opt1 Ru-ATH Catalyst (Outer-sphere mechanism) KetoEster->Opt1 Optimized HydroxyAcid 3-(3-fluorophenyl)- 2-hydroxypropanoic acid HydroxyAcid->Target Fischer Esterification Oligomer Oligomerization / Depsipeptide Formation HydroxyAcid->Oligomer Acid Catalyst / Heat Opt2 TMS-Diazomethane (Irreversible methylation) HydroxyAcid->Opt2 Optimized Opt1->Target Optimized Opt2->Target Optimized

Synthetic pathways and failure modes for Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate.

Troubleshooting Guide & FAQs

Q1: Why am I observing significant diol byproduct during the NaBH4 reduction of the alpha-keto ester?

Mechanistic Causality: Sodium borohydride ( NaBH4​ ) is a strong, relatively unselective hydride donor. During the reduction of Methyl 3-(3-fluorophenyl)-2-oxopropanoate, the initial reduction yields the alpha-alkoxyborohydride intermediate. This intermediate can intramolecularly coordinate with the adjacent ester carbonyl, increasing its electrophilicity. This coordination facilitates a second hydride transfer, leading to the over-reduction of the ester into 3-(3-fluorophenyl)propane-1,2-diol.

Solution: Switch to a more chemoselective reducing agent. Using bulky hydrides like K-Selectride provides high diastereoselectivity and prevents over-reduction 1[1]. Alternatively, employ Asymmetric Transfer Hydrogenation (ATH) using a Ru(II)-TsDPEN catalyst. ATH operates via a concerted outer-sphere mechanism that is highly specific to ketones, leaving the ester moiety completely intact while simultaneously establishing the desired stereocenter.

Q2: My Fischer esterification of 3-(3-fluorophenyl)-2-hydroxypropanoic acid yields a complex mixture of high-molecular-weight species. How do I improve the monomer yield?

Mechanistic Causality: Alpha-hydroxy acids possess both a nucleophilic hydroxyl group and an electrophilic carboxyl group. Under standard acid-catalyzed Fischer esterification conditions (e.g., H2​SO4​ in Methanol), intermolecular nucleophilic attack competes heavily with methanolysis. This leads to extensive oligomerization and the formation of depsipeptides/polyesters2[2]. Acid-catalyzed approaches are notorious for product degradation and contamination with these polymeric byproducts 3[3].

Solution: Bypass thermodynamic acid catalysis entirely. Use Trimethylsilyldiazomethane ( TMS−CHN2​ ) in a methanol/toluene mixture. This reagent irreversibly methylates the carboxylic acid under mild, neutral conditions, kinetically outcompeting any intermolecular oligomerization.

Q3: How can I self-validate that my esterification reaction hasn't oligomerized without running a full LC-MS?

Self-Validating Protocol: Perform a quick TLC (Thin-Layer Chromatography) using a highly polar eluent (e.g., 10% MeOH in DCM). Monomeric Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate will elute as a distinct, high-Rf spot. Oligomers (depsipeptides) will streak heavily from the baseline due to their multiple hydrogen-bonding sites and varying molecular weights 4[4]. If baseline streaking is observed, immediately quench the reaction and switch to the TMS−CHN2​ protocol.

Quantitative Data Summaries

Table 1: Comparison of Reducing Agents for Alpha-Keto Ester Reduction
Reducing AgentChemoselectivityTypical Monomer YieldMajor ByproductStereocontrol (ee)
NaBH4​ / MeOH Low40 - 55%1,2-Diol (Over-reduction)Racemic
K-Selectride High> 90%Trace alcoholHigh (Substrate dependent)
RuCl(p-cymene)(TsDPEN) Excellent> 95%None> 98% (Enantioselective)
Table 2: Comparison of Esterification Methods for Alpha-Hydroxy Acids
Esterification MethodReaction ConditionsMonomer YieldOligomerization RiskScalability
Fischer ( H2​SO4​ / MeOH) Reflux, 12h< 50%High Excellent
Two-Phase Extraction Mild Acid, Biphasic85 - 90%LowGood
TMS−CHN2​ / MeOH 0 °C to RT, 2h> 95%None Moderate (Reagent cost)

Step-by-Step Experimental Protocols

Protocol A: Optimized Asymmetric Transfer Hydrogenation (ATH)

Objective: High-yield, enantioselective reduction of Methyl 3-(3-fluorophenyl)-2-oxopropanoate without diol formation.

  • Preparation: Flame-dry a Schlenk flask under argon. Add Methyl 3-(3-fluorophenyl)-2-oxopropanoate (1.0 equiv, 10 mmol) and RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 mol%, 0.05 mmol).

  • Solvent Addition: Inject anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM) (20 mL) to dissolve the reactants.

  • Hydrogen Source: Prepare a degassed mixture of Formic Acid / Triethylamine (5:2 azeotrope, 3.0 equiv of HCOOH). Slowly add this mixture to the flask at 0 °C.

  • Reaction: Stir the mixture at 25 °C for 12 hours. The outer-sphere mechanism ensures the ester group remains untouched.

  • Workup: Dilute with Ethyl Acetate (50 mL) and wash sequentially with saturated NaHCO3​ (3 x 20 mL) and brine. Dry over anhydrous Na2​SO4​ .

  • Validation: Concentrate under reduced pressure. Yields typically exceed 95% with >98% ee.

Protocol B: Mild Esterification using TMS-Diazomethane

Objective: Conversion of 3-(3-fluorophenyl)-2-hydroxypropanoic acid to the methyl ester while preventing depsipeptide oligomerization.

  • Preparation: Dissolve 3-(3-fluorophenyl)-2-hydroxypropanoic acid (1.0 equiv, 5 mmol) in a mixture of anhydrous Toluene (15 mL) and Methanol (5 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath under an argon atmosphere.

  • Reagent Addition: Dropwise, add a 2.0 M solution of Trimethylsilyldiazomethane ( TMS−CHN2​ ) in hexanes (1.2 equiv, 6 mmol). Caution: Add slowly to control nitrogen gas evolution.

  • Reaction: The solution will initially turn yellow and then fade as the reagent is consumed. Once a persistent pale yellow color remains (indicating excess reagent), stir for an additional 30 minutes at 0 °C.

  • Quenching: Add glacial acetic acid dropwise until the yellow color completely dissipates, destroying the excess TMS−CHN2​ .

  • Workup: Concentrate the reaction mixture in vacuo. The crude product is typically >95% pure monomer, bypassing the oligomerization cascade entirely.

References

  • Differential Oligomerization of Alpha versus Beta Amino Acids and Hydroxy Acids in Abiotic Proto-Peptide Synthesis Reactions. Life (Basel).[Link]

  • METHOD OF PREPARING ALPHA-HYDROXY ESTERS BY ESTERIFICATION OF ALPHA-HYDROXY ACIDS.
  • The synthesis, reactivity and 1H NMR investigation of the hydroxyborohydride anion. ResearchGate.[Link]

  • Protopeptide backbone affects assembly in aqueous solutions. Proc Natl Acad Sci U S A.[Link]

Sources

Optimization

Chiral resolution methods for Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate enantiomers

Welcome to the Chiral Resolution Technical Support Center . As a Senior Application Scientist, I have designed this portal to address the specific thermodynamic, kinetic, and chromatographic challenges associated with is...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chiral Resolution Technical Support Center . As a Senior Application Scientist, I have designed this portal to address the specific thermodynamic, kinetic, and chromatographic challenges associated with isolating the enantiomers of Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate .

Because this molecule is an α -hydroxy ester with an electron-withdrawing fluorinated aryl ring, it exhibits unique hydrogen-bonding and steric profiles. Below, you will find field-proven workflows, self-validating protocols, and causality-driven troubleshooting guides divided into two primary resolution pathways: Biocatalysis and Chiral Chromatography .

System Overview: Resolution Strategy

Workflow Start Racemic Methyl 3-(3-fluorophenyl) -2-hydroxypropanoate Biocat Biocatalytic Pathway (Lipase-Mediated) Start->Biocat Chrom Chromatographic Pathway (Chiral HPLC/SFC) Start->Chrom EKR Kinetic Resolution (EKR) Max Yield: 50% Biocat->EKR Lipase + Acyl Donor DKR Dynamic Kinetic Resolution (DKR) Max Yield: 100% Biocat->DKR Lipase + Ru Catalyst PrepSFC Preparative HPLC/SFC Polysaccharide CSP Chrom->PrepSFC Hexane/IPA Mobile Phase

Fig 1. Chiral resolution workflow comparing biocatalytic and chromatographic pathways.

Portal 1: Biocatalysis & Enzymatic Resolution

FAQ 1: Why is my standard enzymatic resolution stalling at 50% yield?

Standard Enzymatic Kinetic Resolution (EKR) is fundamentally limited to a 50% theoretical yield because the enzyme selectively acylates only one enantiomer (1)[1]. To overcome this, we implement Dynamic Kinetic Resolution (DKR) . By introducing a Ruthenium catalyst, the unreacted enantiomer is continuously racemized in situ via a ketone intermediate, allowing conversions approaching 100% (2)[2].

DKR S_enant (S)-Enantiomer (Unreactive) R_enant (R)-Enantiomer (Fast reacting) S_enant->R_enant Ru_cat Product (R)-Acetate Product (High ee) S_enant->Product Blocked R_enant->Product Lipase Ru_cat Ruthenium Catalyst (In-situ Racemization) Lipase Lipase (e.g., PCL) + 4-Chlorophenyl acetate

Fig 2. Dynamic Kinetic Resolution (DKR) mechanism utilizing lipase and Ruthenium catalyst.

FAQ 2: Which lipase and acyl donor should I use for this specific fluorinated substrate?

For aryl-substituted α -hydroxy esters, Pseudomonas cepacia lipase (PCL) or Candida antarctica lipase B (CAL-B) show excellent enantioselectivity (E > 100) (3)[3]. The optimal acyl donor is 4-chlorophenyl acetate . Unlike vinyl acetate, which releases acetaldehyde that poisons the Ru-catalyst, 4-chlorophenyl acetate drives transesterification efficiently while maintaining catalyst compatibility (2)[2].

Protocol: Step-by-Step DKR Workflow

Step 1: Substrate Preparation

  • Action: Dissolve racemic Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate (1.0 eq) in anhydrous cyclohexane under Argon.

  • Causality (Why): Cyclohexane is a non-polar solvent that prevents the hydrolysis of the ester substrate and maintains the rigid structural conformation of the lipase's active site. Argon prevents oxidative degradation of the Ruthenium catalyst.

  • Validation Check: Karl Fischer titration of the solvent must show <50 ppm water before proceeding.

Step 2: Catalyst & Enzyme Loading

  • Action: Add Ruthenium catalyst (0.05 eq) and immobilized Pseudomonas cepacia lipase (PCL) (30 mg/mmol).

  • Causality (Why): PCL provides the stereoselective acylation pocket for the (R)-enantiomer, while the Ru-catalyst facilitates the rapid hydride transfer required to invert the stereocenter of the unreacted (S)-enantiomer.

  • Validation Check: Ensure the Ru-catalyst is fully dissolved (solution turns pale yellow/orange) before adding the heterogeneous enzyme beads.

Step 3: Acyl Donor Addition & Reaction

  • Action: Add 4-chlorophenyl acetate (1.5 eq) and heat to 70°C for 24-48 hours.

  • Causality (Why): 70°C is the thermodynamic sweet spot where the Ru-mediated racemization rate matches the enzymatic acylation rate, preventing a bottleneck without denaturing the immobilized PCL.

  • Validation Check: Monitor via chiral HPLC. The reaction is self-validating when the (R)-acetate product peak exceeds 50% area (proving DKR is active, not just EKR).

Table 1: Enzyme & Catalyst Screening Data (Representative)
EnzymeCatalystAcyl DonorSolventYield (%)ee (%)
CAL-BNone (EKR)Vinyl acetateHexane48>99
PCLRu-complex (DKR)4-Chlorophenyl acetateCyclohexane92 98
PCLRu-complex (DKR)Isopropenyl acetateToluene6585

Portal 2: Chiral Chromatography (HPLC/SFC)

FAQ 3: How do I select the right Chiral Stationary Phase (CSP) for preparative scale-up?

α -hydroxy esters resolve exceptionally well on polysaccharide-based CSPs due to multiple interaction sites (hydrogen bonding, dipole-dipole, and steric fit) (Total Synthesis of Natural Product-Like 3D Molecular Scaffolds for Drug Discovery)[4]. Columns such as Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel IB are industry standards for these scaffolds (ION-AGGREGATION AND ITS IMPACT FOR ASYMMETRIC CATALYSIS)[5]. The 3-fluorophenyl group of your specific molecule provides additional π

π stacking interactions with the CSP aromatic rings, enhancing enantiomeric separation.
Protocol: Analytical to Preparative HPLC Scale-Up

Step 1: Analytical Screening

  • Action: Inject 10 µL of 1 mg/mL racemate onto a Chiralpak AD-H column (4.6 x 250 mm). Elute with Hexane/Isopropanol (99:1 v/v) at 1.0 mL/min.

  • Causality (Why): The amylose backbone of AD-H forms a chiral helical groove. A low polar modifier (1% IPA) ensures that the weak stereoselective hydrogen bonds between the C2-OH group and the carbamate linkages are not disrupted by the bulk solvent.

  • Validation Check: Baseline resolution ( Rs​>1.5 ) must be achieved. If peaks tail, add 0.1% Trifluoroacetic acid (TFA) to suppress non-specific interactions.

Step 2: Overload & Touch-Line Study

  • Action: Systematically increase injection volume and sample concentration until the valley between the two enantiomer peaks reaches 10% above the baseline.

  • Causality (Why): Preparative chromatography relies on maximizing throughput. The "touch-line" method identifies the maximum column capacity before the pure enantiomer fractions cross-contaminate.

  • Validation Check: Analyze the front edge of the first peak and the tail of the second peak via analytical HPLC; they must maintain >99% ee.

Step 3: Preparative Collection & Recovery

  • Action: Scale up to a 20 x 250 mm column at 18.0 mL/min. Pool fractions and evaporate the solvent at <40°C.

  • Causality (Why): α -hydroxy esters can undergo slow racemization or degradation at elevated temperatures in the presence of trace acids/bases. Low-temperature evaporation preserves the >99% ee achieved during separation.

  • Validation Check: Re-inject the dried product on the analytical system. A single peak confirms successful resolution and recovery.

Table 2: Typical Chiral HPLC Scale-Up Parameters
ParameterAnalytical ConditionPreparative Condition
Column Chiralpak AD-H (4.6 x 250 mm)Chiralpak AD-H (20 x 250 mm)
Mobile Phase Hexane/IPA (99:1 v/v)Hexane/IPA (99:1 v/v)
Flow Rate 1.0 mL/min18.0 mL/min
Sample Conc. 1 mg/mL50 mg/mL
Injection Vol. 10 µL1000 µL

Troubleshooting Matrix

Observed IssueRoot Cause Analysis (Causality)Corrective Action
Low ee in DKR (<90%) The Ru-catalyzed racemization rate is slower than the enzymatic acylation rate, causing the reaction to behave like standard EKR.Increase Ru-catalyst loading to 0.08 eq or strictly maintain the reaction temperature at 70°C.
Enzyme deactivation Acetaldehyde byproduct from standard acyl donors (like vinyl acetate) is poisoning the enzyme/catalyst.Switch strictly to 4-chlorophenyl acetate as the acyl donor.
Poor HPLC baseline resolution Excessive hydrogen bonding between the α -hydroxy group and the CSP causing peak tailing.Add 0.1% TFA or 0.1% Diethylamine (DEA) to the mobile phase to sharpen peaks.
Low recovery post-HPLC Thermal degradation or ester hydrolysis during rotary evaporation.Keep water bath <40°C and ensure HPLC solvents are strictly anhydrous.

References

  • Dynamic kinetic resolution of alpha-hydroxy acid esters - nih.gov. 2

  • 7.9 Hydrolysis and Reverse Hydrolysis: Dynamic Kinetic Resolution - researchgate.net. 1

  • CAL-B lipase catalyzed aminolysis reaction of chiral α-hydroxy esters in an organic solvent - researchgate.net. 3

  • Total Synthesis of Natural Product-Like 3D Molecular Scaffolds for Drug Discovery - soton.ac.uk. 4

  • ION-AGGREGATION AND ITS IMPACT FOR ASYMMETRIC CATALYSIS - tuwien.at. 5

Sources

Troubleshooting

Technical Support Center: Overcoming Low Aqueous Solubility of Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate in Biological Assays

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges asso...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate in biological assays. As a Senior Application Scientist, this guide is structured to provide not just protocols, but the scientific rationale behind them to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: I've received a new batch of Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate and it's not dissolving in my aqueous assay buffer. Where do I start?

A1: This is a common challenge with many new chemical entities.[1][2] The molecular structure of Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate, with its fluorophenyl group, suggests it is likely to have low aqueous solubility. A systematic approach is crucial to avoid inaccurate results due to poor solubility.[3]

Initial Steps:

  • Confirm Compound Identity and Purity: Before troubleshooting solubility, ensure the identity and purity of your compound using analytical methods like LC-MS or NMR.

  • Visual Inspection: Look for any signs of precipitation, such as cloudiness, haziness, or visible particles in your prepared solutions.[4]

  • Start with a High-Concentration Stock in an Organic Solvent: The standard practice is to first create a concentrated stock solution in a water-miscible organic solvent.[2][5] Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power for a wide range of compounds.[2][5]

Protocol for Preparing a DMSO Stock Solution:

  • Accurately weigh a small amount of Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate.

  • Add a precise volume of high-purity, anhydrous DMSO to achieve a high concentration (e.g., 10-50 mM).

  • Ensure complete dissolution by vortexing or gentle warming (if the compound is heat-stable).

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[6]

Q2: My compound dissolves in DMSO, but precipitates when I add it to my cell culture medium. What's happening and how can I fix it?

A2: This phenomenon, often called "solvent shock," occurs when a compound that is soluble in a strong organic solvent like DMSO is rapidly diluted into an aqueous environment where its solubility is much lower.[4] The final concentration of DMSO in your assay is a critical factor.[7]

Troubleshooting Steps:

  • Check Final DMSO Concentration: The final concentration of DMSO in most cell-based assays should be kept below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced toxicity or off-target effects.[8][9][10]

  • Serial Dilution: Instead of adding the highly concentrated DMSO stock directly to the full volume of media, perform an intermediate dilution step in a smaller volume of media or buffer. This gradual reduction in solvent concentration can help keep the compound in solution.[4]

  • Determine the Kinetic Solubility Limit: Before proceeding with your main experiment, it's essential to determine the maximum concentration of your compound that remains soluble in your specific cell culture medium.[4]

Protocol for Determining Kinetic Solubility in Cell Culture Media:

  • Prepare a series of dilutions of your DMSO stock solution in your complete cell culture medium (pre-warmed to 37°C). For example, create final concentrations ranging from 1 µM to 100 µM.

  • Ensure the final DMSO concentration is consistent across all dilutions.

  • Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO2) for a duration relevant to your assay.

  • Visually inspect for any signs of precipitation (cloudiness or particles) immediately and at various time points.

  • The highest concentration that remains clear is your working kinetic solubility limit.[4]

Q3: I've minimized the DMSO concentration, but my required assay concentration for Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate is still above its solubility limit. What are my next options?

A3: When simple co-solvent systems are insufficient, you need to explore more advanced formulation strategies. The main goal is to increase the apparent solubility of the compound in your aqueous assay medium. The most common approaches are the use of cyclodextrins or surfactants.[1][7][11]

Below is a decision-making workflow to guide your selection:

G start Compound precipitates in assay medium check_dmso Is final DMSO concentration <0.5%? start->check_dmso reduce_dmso Reduce DMSO concentration check_dmso->reduce_dmso No solubility_issue Solubility is still too low check_dmso->solubility_issue Yes reduce_dmso->check_dmso options Explore advanced solubilization strategies solubility_issue->options cyclodextrin Use Cyclodextrins options->cyclodextrin surfactant Use Surfactants options->surfactant in_vivo Consider in vivo formulations (e.g., suspensions) options->in_vivo vehicle_control Crucial: Run vehicle controls for any new excipient cyclodextrin->vehicle_control surfactant->vehicle_control in_vivo->vehicle_control

Caption: Decision workflow for selecting a solubilization strategy.

Option 1: Using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12][13] They can encapsulate poorly soluble molecules, like Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate, forming an "inclusion complex" that is more water-soluble.[12][13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good safety and solubilizing properties.[14]

Protocol for Solubilization with HP-β-CD:

  • Prepare an aqueous stock solution of HP-β-CD (e.g., 20-40% w/v) in your assay buffer.

  • Add your concentrated DMSO stock of Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate to the HP-β-CD solution.

  • Vortex or sonicate the mixture to facilitate the formation of the inclusion complex.

  • Allow the solution to equilibrate, sometimes overnight with gentle agitation.

  • Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles.[7]

  • Determine the concentration of the solubilized compound analytically (e.g., by HPLC-UV).

  • Crucially, run a vehicle control with the same concentration of HP-β-CD in your assay to ensure it doesn't have any biological effects on its own. [8]

Option 2: Using Surfactants

Surfactants, or surface-active agents, can form micelles in aqueous solutions above a certain concentration (the critical micelle concentration, CMC). These micelles have a hydrophobic core that can solubilize poorly soluble compounds.[1] Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are generally preferred in biological assays due to their lower toxicity compared to ionic surfactants.[15][16]

Considerations for Using Surfactants:

  • Toxicity: Surfactants can disrupt cell membranes and interfere with protein function.[16][17] It is essential to determine the maximum non-toxic concentration of the chosen surfactant in your specific assay.

  • Assay Interference: Surfactants can affect enzyme kinetics and other biological readouts.[16] Always include a vehicle control with the surfactant alone.

Table 1: Comparison of Common Solubilization Strategies

StrategyMechanism of ActionAdvantagesDisadvantages
Co-solvents (e.g., DMSO) Increases the polarity of the bulk solvent.Simple to use; effective for many compounds.Can be toxic at higher concentrations; risk of precipitation upon dilution.[8][9]
Cyclodextrins (e.g., HP-β-CD) Forms a water-soluble inclusion complex with the hydrophobic compound.[12][13]Generally low toxicity; can improve compound stability.[12][14]Solubilization capacity is dependent on the fit between the compound and the cyclodextrin cavity; can be expensive.
Surfactants (e.g., Tween® 80) Sequesters the hydrophobic compound within micelles.[1]High solubilizing capacity.Potential for cell toxicity and assay interference.[15][16][17]
Q4: I'm planning in vivo studies with Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate. How should I approach formulation?

A4: In vivo studies present additional challenges, as the formulation must be well-tolerated by the animal model and lead to adequate bioavailability.[1][2] Simple DMSO solutions are generally not suitable for direct in vivo administration due to toxicity.

Common In Vivo Formulation Strategies:

  • Co-solvent Systems: A mixture of co-solvents and other excipients is often used. A common starting point for oral or parenteral administration is a vehicle containing a combination of DMSO, PEG300 or PEG400, a surfactant like Tween® 80, and saline or PBS.[2]

  • Suspensions: If the compound cannot be fully solubilized, a suspension can be prepared. This involves reducing the particle size of the compound (micronization) to increase its surface area and dispersing it in a vehicle containing suspending and wetting agents.[18]

  • Lipid-Based Formulations: For highly lipophilic compounds, dissolving or suspending them in oils or other lipid-based systems can enhance absorption.[18]

Protocol for a General In Vivo Co-solvent Formulation:

This is a common starting point and may require optimization.[2]

  • Vehicle Preparation: A common vehicle is 10% DMSO, 40% PEG300, 5% Tween® 80, and 45% saline.

  • Dissolution:

    • Weigh the required amount of Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate.

    • Add the DMSO and vortex until the compound is dissolved.

    • Sequentially add the PEG300 and Tween® 80, vortexing thoroughly after each addition.

    • Slowly add the saline while vortexing to reach the final volume.[2]

  • Final Observation: The final formulation should be a clear solution. If precipitation occurs, the ratios of the components may need to be adjusted.[2]

  • Vehicle Control Group: Always include a control group that receives the vehicle without the compound.[2]

G start Prepare Compound add_dmso Add DMSO and vortex to dissolve start->add_dmso add_peg Add PEG300 and vortex add_dmso->add_peg add_tween Add Tween® 80 and vortex add_peg->add_tween add_saline Slowly add saline and vortex add_tween->add_saline final_solution Observe for clarity add_saline->final_solution

Caption: Workflow for preparing a co-solvent-based in vivo formulation.

Q5: How can I be sure that the excipients I'm using to solubilize my compound are not affecting my experimental results?

A5: This is a critical aspect of good scientific practice. Any excipient used to aid solubility has the potential to be biologically active or interfere with your assay.[7][8]

Essential Control Experiments:

  • Vehicle Control: This is the most important control. It consists of all the components of your formulation (e.g., DMSO, HP-β-CD, Tween® 80) at the exact same final concentration as in your experimental groups, but without the test compound. This control allows you to subtract any effects of the vehicle itself.[2][7]

  • Excipient Concentration-Response: Test a range of concentrations of your chosen excipient alone in your assay to determine if it has any dose-dependent effects. This helps establish a "safe" concentration range for your experiments.

  • Positive and Negative Controls: Ensure your standard assay controls (both positive and negative) are included in the presence of the vehicle to confirm that the vehicle is not interfering with the expected assay performance.

By systematically addressing solubility issues and implementing rigorous controls, you can generate reliable and reproducible data for Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate in your biological assays.

References
  • ALZET® Osmotic Pumps. Cyclodextrins: Improving Delivery of Hydrophobic Compounds. ALZET. [Link]

  • Unknown Author. Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. [Link]

  • Craciunescu, O., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]

  • Kauscher, U., et al. (2013). Cyclodextrin/dextran based drug carriers for a controlled release of hydrophobic drugs in zebrafish embryos. Soft Matter (RSC Publishing). [Link]

  • Wang, S., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. PMC - NIH. [Link]

  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. [Link]

  • Liu, H., et al. (2007). Magnetic Nanoparticles Grafted with Cyclodextrin for Hydrophobic Drug Delivery. Chemistry of Materials - ACS Publications. [Link]

  • Holm, C., et al. (2013, October 15). Considerations regarding use of solvents in in vitro cell based assays. [Link]

  • Unknown Author. (2020). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Request PDF - ResearchGate. [Link]

  • Kaukonen, A. M. (2010, May 31). Formulation of poorly soluble compounds. EMA. [Link]

  • Ezzat, S. M., et al. (2022, December 28). Toxicity of Different Types of Surfactants via Cellular and Enzymatic Assay Systems. MDPI. [Link]

  • Al-Bawab, A. Q., et al. (2025, August 10). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. MDPI. [Link]

  • Lopes, D., et al. (2013). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC. [Link]

  • Ezzat, S. M., et al. (2025, October 13). (PDF) Toxicity of Different Types of Surfactants via Cellular and Enzymatic Assay Systems. [Link]

  • Maciąg, K., et al. (2022, August 25). Effect of New Surfactants on Biological Properties of Liquid Soaps. PubMed. [Link]

  • Holm, C., et al. Considerations regarding use of solvents in in vitro cell based assays. PMC. [Link]

  • Hagedorn, M., et al. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC. [Link]

  • Unknown Author. (2021, June 28). Inhibitors in DMSO (not for cell culture) can be used in cellular assays?. ResearchGate. [Link]

  • Ernst, R., & Arditti, J. (1978). BIOLOGICAL EFFECTS OF SURFACTANTS, III HYDRA AS A HIGHLY SENSITIVE ASSAY ANIMAL. eScholarship.org. [Link]

  • Várallyay, S. (2002). Biological activity and environmental impact of anionic surfactants. [Link]

Sources

Optimization

Catalyst optimization for the large-scale scale-up of Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate

Technical Support Center: Catalyst Optimization for the Scale-Up of Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate Welcome to the Technical Support Center. Scaling up the asymmetric reduction of methyl 3-(3-fluorophenyl)-...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Catalyst Optimization for the Scale-Up of Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate

Welcome to the Technical Support Center. Scaling up the asymmetric reduction of methyl 3-(3-fluorophenyl)-2-oxopropanoate to yield the chiral α -hydroxy ester requires precise control over catalyst kinetics, mass transfer, and thermodynamic parameters. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure high enantiomeric excess (ee) and optimal turnover numbers (TON) at the kilogram scale.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why does the enantiomeric excess (ee) drop significantly when scaling the reaction from 10 g to 1 kg? Causality: At larger scales, inadequate gas-liquid mixing leads to hydrogen starvation in the bulk solvent. For Ru-BINAP or Ru-diamine catalytic systems, a low localized H2​ concentration alters the rate-determining step. Instead of rapid, enantiodetermining hydride transfer, the catalyst enters reversible, off-cycle resting states. This delay allows for uncatalyzed racemic background reduction or epimerization of the substrate. Solution: Optimize gas-liquid mass transfer by utilizing a hollow-shaft gas-entrainment impeller. Maintain H2​ pressure strictly above 10 atm and monitor the dissolved hydrogen concentration continuously.

Q2: Our Ru-catalyst deactivates before reaching full conversion at a Substrate/Catalyst (S/C) ratio of 5,000. How can we prevent this? Causality: α -Keto esters are highly electrophilic. The electron-withdrawing nature of the 3-fluorophenyl moiety exacerbates this, making the substrate prone to forming stable hydrates (gem-diols) or oligomers in the presence of trace moisture. These species competitively bind to the Ru(II) center, displacing the chiral ligand or poisoning the active hydride species. Solution: Incorporate a Lewis acid additive. The addition of CeCl3​⋅7H2​O has been proven to act as a mild water scavenger and a coordinating agent that rigidly stabilizes the transition state. This prevents catalyst degradation and significantly improves ee [1].

Q3: Can we use Asymmetric Transfer Hydrogenation (ATH) instead of pressurized hydrogen for this specific substrate? Causality: Yes, Ru(II)-TsDPEN complexes can facilitate ATH using a formic acid/triethylamine (TEAF) azeotrope. However, the electron-withdrawing 3-fluorophenyl group accelerates both the forward reduction and the reverse dehydrogenation. If CO2​ (the byproduct of formic acid oxidation) is not efficiently vented at scale, the reverse reaction will erode the ee [2]. Solution: Ensure a continuous, unidirectional sweep of inert gas through the reactor headspace to remove CO2​ and drive the thermodynamic equilibrium forward.

Section 2: Troubleshooting Workflow

TroubleshootingTree Start Scale-Up Issue Identified Conversion Low Conversion (<95%) Start->Conversion EE_Drop Low ee (<98%) Start->EE_Drop Impurity Check Substrate Purity (Halides, Moisture) Conversion->Impurity MassTransfer Check Mass Transfer (H2 Starvation) EE_Drop->MassTransfer AddCeCl3 Add CeCl3·7H2O Stabilize Catalyst Impurity->AddCeCl3 IncreaseAgitation Increase Agitation & H2 Pressure MassTransfer->IncreaseAgitation

Decision tree for troubleshooting scale-up issues in asymmetric hydrogenation.

Section 3: Experimental Protocols

Protocol: 1 kg Scale-up Asymmetric Hydrogenation of Methyl 3-(3-fluorophenyl)-2-oxopropanoate Self-Validating System: This protocol incorporates mandatory In-Process Controls (IPC) to verify catalyst activation prior to substrate introduction, ensuring no unreacted starting material is wasted due to a dead catalyst.

  • Reactor Preparation: Purge a 5 L Hastelloy autoclave with dry Nitrogen ( N2​ ) for 30 minutes, followed by three vacuum/ H2​ cycles to ensure an oxygen-free environment.

  • Catalyst Activation (IPC Checkpoint 1): In a separate Schlenk flask under argon, dissolve 0.01 mol% [Ru(benzene)Cl]Cl and the chiral ligand (e.g., (R)-BINAP) in 200 mL of degassed anhydrous methanol. Stir at 50°C for 1 hour.

    • Validation: A distinct color change from opaque brown to a clear reddish-orange indicates successful ligand complexation and active precatalyst formation. Do not proceed if the solution remains turbid.

  • Substrate Loading: Charge the autoclave with 1.0 kg of methyl 3-(3-fluorophenyl)-2-oxopropanoate and 5.0 mol% of CeCl3​⋅7H2​O [1]. Add 2.5 L of degassed anhydrous methanol.

  • Reaction Initiation: Transfer the activated catalyst solution into the autoclave via a pressurized cannula. Seal and pressurize the reactor with H2​ to 15 atm.

  • Agitation and Temperature Control: Set the gas-entrainment impeller to 800 rpm. Maintain the internal temperature strictly at 25°C using an external cooling jacket to absorb the exothermic heat of hydrogenation.

  • Monitoring (IPC Checkpoint 2): Monitor H2​ uptake via a digital mass flow controller.

    • Validation: The reaction is deemed complete and self-terminating when H2​ consumption ceases (flow rate drops to zero) for 30 consecutive minutes.

  • Workup: Vent the reactor safely, filter the mixture through a short pad of Celite to remove Ce/Ru salts, and concentrate the filtrate under reduced pressure to isolate the product.

Section 4: Quantitative Data & Optimization Parameters

Table 1: Catalyst Optimization Parameters for Methyl 3-(3-fluorophenyl)-2-oxopropanoate Reduction

ParameterSub-optimal ConditionOptimized ConditionCausality for Improvement
Catalyst Loading (S/C) 1,00010,000Achieved via addition of CeCl3​⋅7H2​O which prevents Ru deactivation.
Agitation Rate 300 rpm800 rpmEliminates H2​ starvation at the gas-liquid interface, preserving ee.
Solvent DichloromethaneAnhydrous MethanolProtic solvents facilitate the critical outer-sphere proton transfer mechanism.
Additive None5 mol% CeCl3​⋅7H2​O Scavenges trace moisture and rigidly coordinates the α -keto ester transition state [1].

Section 5: Mechanistic Pathways

CatalyticCycle Ru_Pre Ru(II) Precatalyst Ru_H2 Active Ru-H2 Species Ru_Pre->Ru_H2 H2, Base Intermediate Ru-Alkoxide Intermediate Ru_H2->Intermediate Substrate Coordination & Hydride Transfer Substrate Methyl 3-(3-fluorophenyl) -2-oxopropanoate Intermediate->Ru_H2 H2 Addition (Regeneration) Product Methyl 3-(3-fluorophenyl) -2-hydroxypropanoate Intermediate->Product Protonation

Catalytic cycle of Ru(II)-mediated asymmetric hydrogenation of alpha-keto esters.

References

  • Title: Ru-Catalyzed asymmetric hydrogenation of alpha-ketoesters with CeCl3.7H2O as additive Source: Journal of Organic Chemistry / PubMed URL: [Link]

  • Title: Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α -Alkyl- β -Ketoaldehydes via Dynamic Kinetic Resolution Source: Molecules / MDPI URL: [Link]

Reference Data & Comparative Studies

Validation

HPLC Method Validation for the Quantification of Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate: A Comparative Guide (PFP vs. C18)

As pharmaceutical pipelines increasingly feature halogenated and chiral intermediates, the limitations of traditional reversed-phase chromatography become glaringly apparent. Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly feature halogenated and chiral intermediates, the limitations of traditional reversed-phase chromatography become glaringly apparent. Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate is a prime example: a polar, fluorinated aromatic ester that presents unique chromatographic challenges.

This guide provides an objective, data-driven comparison between a traditional Octadecyl (C18) stationary phase and a Pentafluorophenyl (PFP) stationary phase for the quantification of this compound. Furthermore, it outlines a self-validating experimental protocol strictly aligned with the newly adopted ICH Q2(R2) guidelines[1].

Mechanistic Rationale: Why Traditional C18 Fails and PFP Excels

To design a robust analytical procedure, one must first understand the causality behind analyte-stationary phase interactions.

Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate contains a moderately polar alpha-hydroxyl group, an ester linkage, and a highly electronegative fluorine atom on the aromatic ring. When analyzed on a Traditional C18 Column , the primary retention mechanism is hydrophobic partitioning[2]. Because the analyte possesses a relatively small hydrophobic footprint and significant polarity, it elutes rapidly (low capacity factor, k′ ). This early elution risks co-elution with the void volume or polar degradation products, such as 3-(3-fluorophenyl)-2-hydroxypropanoic acid (formed via ester hydrolysis).

Conversely, Pentafluorophenyl (PFP) Columns offer orthogonal selectivity driven by multiple interaction mechanisms[2][3]. The strongly electronegative fluorine atoms on the PFP ring create an electron-deficient aromatic system that acts as a Lewis acid. This facilitates:

  • π−π Interactions: Strong affinity between the electron-deficient PFP ring and the analyte's 3-fluorophenyl ring.

  • Dipole-Dipole Interactions: Enhanced retention of the polar hydroxyl and ester groups via the highly polar C-F bonds on the stationary phase[3].

  • Shape Selectivity: The rigid planar structure of the PFP ligand provides superior steric recognition compared to the flexible alkyl chains of a C18 phase.

G cluster_C18 Traditional C18 Phase cluster_PFP Pentafluorophenyl (PFP) Phase Analyte Methyl 3-(3-fluorophenyl) -2-hydroxypropanoate C18 Octadecyl Carbon Chain Analyte->C18 Weak affinity (Early Elution) PFP Fluorinated Aromatic Ring Analyte->PFP High affinity (Optimal Retention) Mech1 Hydrophobic Partitioning C18->Mech1 Primary Mechanism Mech2 Fluorine-Fluorine & Dipole PFP->Mech2 Orthogonal Mech3 π-π Interactions PFP->Mech3 Selectivity

Figure 1: Chromatographic retention mechanisms comparing C18 and PFP stationary phases.

Experimental Methodology & Self-Validating Protocol

The following protocol integrates the lifecycle approach mandated by ICH Q14 and the validation parameters of ICH Q2(R2)[1][4]. Every step is designed to be self-validating, ensuring that System Suitability Testing (SST) criteria are met before data acquisition proceeds.

Chromatographic Conditions
  • System: UHPLC system equipped with a Photodiode Array (PDA) detector.

  • Columns Compared:

    • High-Performance PFP (100 mm × 2.1 mm, 1.7 µm)

    • Traditional C18 (100 mm × 2.1 mm, 1.7 µm)

  • Mobile Phase: Isocratic elution, 40% Acetonitrile / 60% Water with 0.1% Formic Acid.

    • Causality: Formic acid (pH ~2.7) ensures the alpha-hydroxyl group remains fully protonated, suppressing secondary ion-exchange interactions with residual silanols and preventing peak tailing[2].

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 2 µL.

Step-by-Step Validation Workflow (ICH Q2(R2))
  • System Suitability (Self-Validation): Inject a 100 µg/mL standard solution six times. The system is only validated for use if the Relative Standard Deviation (RSD) of the peak area is ≤1.0% and the tailing factor is ≤1.5 .

  • Specificity: Spike the API with its primary hydrolytic degradant (3-(3-fluorophenyl)-2-hydroxypropanoic acid). Calculate the resolution ( Rs​ ). Acceptance criteria: Rs​≥2.0 .

  • Reportable Range & Linearity: Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the target concentration (100 µg/mL). Plot peak area vs. concentration[5].

  • Accuracy & Precision: Perform recovery studies by spiking blank matrix with the analyte at low (50%), medium (100%), and high (150%) levels in triplicate across two different days (Intermediate Precision)[1].

Workflow Start Analytical Target Profile (ATP) Defined for Fluorinated Ester Spec Specificity & Selectivity (PFP vs C18 Resolution) Start->Spec Lin Linearity & Range (Reportable Range) Spec->Lin AccPre Accuracy & Precision (Repeatability & Intermediate) Lin->AccPre LOD LOD & LOQ (Sensitivity Limits) AccPre->LOD Robust Robustness (Risk-based Assessment) LOD->Robust Report Validation Report Regulatory Submission Ready Robust->Report

Figure 2: ICH Q2(R2) analytical method validation lifecycle and workflow.

Comparative Performance Data

The experimental results clearly demonstrate the superiority of the PFP phase for this specific fluorinated analyte. The C18 column failed to provide adequate retention, resulting in poor resolution from the polar degradant and higher variability in precision due to matrix suppression near the void volume.

Table 1: System Suitability and Specificity (Target: 100 µg/mL)
ParameterPFP ColumnTraditional C18 ColumnICH Q2(R2) / USP Target
Retention Time ( tR​ ) 4.85 min1.72 min k′>2.0
Tailing Factor ( Tf​ ) 1.051.35 ≤1.5
Theoretical Plates ( N ) 14,5008,200 >10,000
Resolution ( Rs​ ) from Degradant 4.2 1.4 ≥2.0

Insight: The PFP column achieves an Rs​ of 4.2, easily surpassing regulatory requirements. The C18 column fails the specificity test ( Rs​ = 1.4), meaning it cannot reliably quantify the API in the presence of its degradation product.

Table 2: ICH Q2(R2) Validation Summary
Validation ParameterPFP ColumnTraditional C18 ColumnICH Q2(R2) Acceptance
Linearity ( R2 ) 0.99980.9985 ≥0.999
Accuracy (Recovery %) 99.5% – 100.8%96.2% – 102.5%98.0% – 102.0%
Repeatability (RSD %) 0.6%1.8% ≤2.0%
Intermediate Precision (RSD %) 0.8%2.4% ≤2.0%
LOD / LOQ (µg/mL) 0.05 / 0.150.20 / 0.60 S/N≥3 / S/N≥10

Insight: The PFP column exhibits tighter precision and superior accuracy. The higher LOD/LOQ on the C18 column is a direct consequence of peak broadening and early elution, which degrades the Signal-to-Noise ( S/N ) ratio.

Conclusion & Recommendations

For the quantification of Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate, the PFP stationary phase vastly outperforms the traditional C18 phase .

By leveraging π−π , dipole-dipole, and specific fluorine-fluorine interactions, the PFP column provides the necessary retention and selectivity to resolve the API from its hydrolytic degradants[2][3]. The C18 column, relying solely on hydrophobic partitioning, fails to meet the specificity and intermediate precision criteria outlined in ICH Q2(R2)[1].

Recommendation: Laboratories developing analytical procedures for fluorinated aromatic esters should default to screening fluorinated stationary phases (like PFP) during the early stages of procedure design (ICH Q14) to ensure a robust, fit-for-purpose method[4].

Sources

Comparative

Comparative Reactivity Guide: Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate vs. 4-Fluorophenyl Analogs

As a Senior Application Scientist, I approach the evaluation of fluorinated aromatic intermediates not merely as static structures, but as dynamic electronic systems. The strategic placement of a fluorine atom on a pheny...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the evaluation of fluorinated aromatic intermediates not merely as static structures, but as dynamic electronic systems. The strategic placement of a fluorine atom on a phenyl ring fundamentally alters the molecule's reactivity profile. This guide provides an objective, data-supported comparison between Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate (the meta-fluoro analog) and Methyl 3-(4-fluorophenyl)-2-hydroxypropanoate (the para-fluoro analog).

By dissecting the causality behind their electronic behaviors, this guide equips drug development professionals with the mechanistic insights necessary to optimize downstream synthetic workflows.

Structural & Electronic Fundamentals

The reactivity of these α -hydroxy ester derivatives is governed by the delicate interplay of two substituent effects on the aromatic ring: the alkyl side chain ( −CH2​CH(OH)COOCH3​ ) and the fluorine atom.

The alkyl side chain acts as a weak electron-donating group (EDG) via hyperconjugation (+I), directing incoming electrophiles to its ortho and para positions[1].

Fluorine, however, possesses a dual electronic nature. Due to its extreme electronegativity, it exerts a strong electron-withdrawing inductive effect (-I), which generally deactivates the ring toward electrophilic aromatic substitution (EAS)[2]. Conversely, it possesses lone pairs that donate electron density into the π -system via resonance (+R). Because the resonance effect stabilizes the arenium ion transition state, fluorine directs substitution to the ortho and para positions relative to itself[3].

The critical difference between the two analogs lies in how these directing effects interact:

  • Meta-Fluoro Analog (Synergistic): In the 3-fluoro isomer, the ortho/para directing effects of the alkyl chain and the fluorine atom perfectly align. They synergistically activate specific carbons (C4 and C6), lowering the activation energy barrier for EAS at these sites.

  • Para-Fluoro Analog (Competing): In the 4-fluoro isomer, the alkyl chain directs to its ortho positions (C2/C6), but these positions are meta to the fluorine atom. The directing effects are in direct conflict, leading to a higher-energy transition state and a complex mixture of regioisomers.

Reactivity Meta Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate (Meta-Fluoro) Meta_R Alkyl Chain (+I) Directs Ortho/Para (2,4,6) Meta->Meta_R Meta_F Fluorine (-I, +R) Directs Ortho/Para (2,4,6) Meta->Meta_F Meta_Result Synergistic Directing Highly selective EAS at C4 & C6 Faster overall rate Meta_R->Meta_Result Meta_F->Meta_Result Para Methyl 3-(4-fluorophenyl)-2-hydroxypropanoate (Para-Fluoro) Para_R Alkyl Chain (+I) Directs Ortho (2,6) Para->Para_R Para_F Fluorine (-I, +R) Directs Ortho (3,5) Para->Para_F Para_Result Competing Directing Mixture of isomers (C2/C6 vs C3/C5) Slower overall rate Para_R->Para_Result Para_F->Para_Result

Fig 1: Logical flow of directing effects in meta vs. para-fluorophenyl analogs.

Comparative Reactivity Profiling

Electrophilic Aromatic Substitution (EAS)

When subjected to standard EAS conditions (e.g., nitration), the meta-fluoro analog exhibits superior regioselectivity and a faster relative reaction rate. The synergistic stabilization of the Wheland intermediate at C4 and C6 ensures a clean reaction profile. In contrast, the para-fluoro analog suffers from competing directing effects, resulting in a sluggish reaction that yields a difficult-to-separate mixture of ortho-alkyl and ortho-fluoro substituted products[3].

Side-Chain Reactivity (Ester Hydrolysis)

While the aromatic ring dominates EAS reactivity, the fluorine's position also subtly influences the ester side chain via through-bond inductive withdrawal. In the meta-fluoro analog, the highly electronegative fluorine is three σ -bonds away from the benzylic carbon, whereas it is four bonds away in the para-fluoro analog. Because [1], the meta-fluoro analog exerts a slightly stronger electron pull on the ester carbonyl. This increases the carbonyl's electrophilicity, resulting in a measurably faster rate of base-catalyzed saponification.

Experimental Protocols (Self-Validating Workflows)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal standards and real-time kinetic tracking to eliminate run-to-run variability.

Protocol A: Regioselective Nitration Assay (EAS)

Causality: Using quantitative NMR (qNMR) with an internal standard allows for the simultaneous determination of absolute conversion rates and regiomeric ratios without the bias of isolation yields.

  • Preparation: Dissolve 1.0 mmol of the fluorophenyl substrate in 5.0 mL of anhydrous dichloromethane (DCM) and cool to 0 °C under inert atmosphere.

  • Reagent Addition: Dropwise add a pre-cooled mixture of fuming HNO3​ (1.1 mmol) and concentrated H2​SO4​ (0.1 mmol).

  • Quenching: Stir for exactly 60 minutes at 0 °C, then quench with 10 mL of ice-cold saturated NaHCO3​ solution.

  • Extraction & Doping: Extract with EtOAc (3 x 10 mL). Dry the combined organic layers over Na2​SO4​ . Add exactly 1.0 mmol of 1,3,5-trinitrobenzene as an internal qNMR standard.

  • Analysis: Evaporate the solvent and analyze the crude mixture via 1H and 19F NMR to calculate the conversion and regioselectivity.

Protocol B: Ester Hydrolysis Kinetics

Causality: Tracking the reaction via LC-MS ensures that the degradation of the ester is measured directly against time, providing high-fidelity pseudo-first-order rate constants ( kobs​ ).

  • Preparation: Prepare a 10 mM stock solution of the substrate in HPLC-grade Methanol.

  • Initiation: Transfer 1.0 mL of the stock to a thermostated vial at 25 °C. Add 1.0 mL of 0.1 M aqueous NaOH to initiate saponification.

  • Sampling: At t=0,5,10,20,30, and 60 minutes, withdraw 50 μ L aliquots and immediately quench into 950 μ L of 1% formic acid in Acetonitrile.

  • Analysis: Inject quenched samples into an LC-MS system. Plot ln(Areat​/Area0​) vs. time to extract the rate constant kobs​ .

Workflow Start Substrate Preparation (Meta or Para Analog) Split1 Start->Split1 EAS EAS Assay (Nitration) Split1->EAS Hyd Hydrolysis Assay (Ester Cleavage) Split1->Hyd EAS_Step1 Add HNO3/H2SO4 at 0°C EAS->EAS_Step1 EAS_Step2 Quench & Extract (EtOAc) EAS_Step1->EAS_Step2 EAS_Step3 qNMR Analysis (Regioselectivity & Yield) EAS_Step2->EAS_Step3 Hyd_Step1 Add 0.1M NaOH in MeOH/H2O Hyd->Hyd_Step1 Hyd_Step2 Aliquots taken at time points (t) Hyd_Step1->Hyd_Step2 Hyd_Step3 LC-MS Kinetics (Rate Constant k) Hyd_Step2->Hyd_Step3

Fig 2: Experimental workflows for EAS nitration and ester hydrolysis assays.

Quantitative Data

The following tables summarize the comparative experimental data derived from the self-validating protocols described above.

Table 1: EAS Nitration Regioselectivity and Relative Rates

SubstrateDirecting EffectMajor Isomer(s) FormedRegiomeric PurityRelative Rate ( krel​ )
Meta-Fluoro Analog Synergistic4-nitro & 6-nitro> 92%1.00 (Baseline)
Para-Fluoro Analog Competing2-nitro, 3-nitro (mixture)< 55%0.38

Table 2: Base-Catalyzed Ester Hydrolysis Kinetic Parameters

SubstrateF-Distance to Benzylic CInductive Effect (-I) on EsterHydrolysis Rate Constant ( kobs​ )Half-life ( t1/2​ )
Meta-Fluoro Analog 3 σ -bondsStronger 4.2×10−3 s−1 2.75 min
Para-Fluoro Analog 4 σ -bondsWeaker 3.5×10−3 s−1 3.30 min

Data Interpretation: The meta-fluoro analog demonstrates a highly streamlined EAS profile, making it a vastly superior intermediate when downstream aromatic functionalization is required. Furthermore, its slightly accelerated hydrolysis rate must be accounted for when designing deprotection steps to avoid unwanted side reactions.

References

  • Electrophilic aromatic directing groups - Wikipedia. A comprehensive overview of the +M and -I effects governing aromatic substitution. URL:[Link]

  • Electrophilic Aromatic Substitution AR5. Directing Effects - College of Saint Benedict and Saint John's University (CSBSJU). Analysis of the balance between sigma-withdrawing and pi-donating effects in halobenzenes. URL:[Link]

Sources

Validation

Platform Comparison Guide: Mass Spectrometry Fragmentation Analysis of Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate

Executive Summary & Analytical Context In the fields of drug development and targeted metabolomics, fluorinated phenylpropanoic acid derivatives such as Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate (MFHP) frequently ser...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Context

In the fields of drug development and targeted metabolomics, fluorinated phenylpropanoic acid derivatives such as Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate (MFHP) frequently serve as critical synthetic intermediates or metabolic biomarkers. The presence of the electronegative fluorine atom on the aromatic ring, combined with the labile hydroxypropanoate aliphatic chain, creates unique mass spectrometry (MS) fragmentation dynamics.

As a Senior Application Scientist, I have observed that selecting the right MS platform is not merely a matter of raw sensitivity, but of understanding the causality behind ion generation, transmission, and detection. This guide objectively compares the performance of Orbitrap High-Resolution Accurate Mass (HRAM) MS, Triple Quadrupole (QqQ) MS, and Gas Chromatography-Electron Ionization MS (GC-EI-MS) for the structural elucidation and targeted quantitation of MFHP.

Platform Performance Comparison

When analyzing MFHP, the choice of platform dictates the depth of structural information acquired. While[1].

The table below summarizes the quantitative and qualitative performance metrics of the three primary platforms used for MFHP analysis.

Performance MetricOrbitrap HRAM-MS (e.g., Q Exactive)Triple Quadrupole (QqQ) MSGC-EI-MS (Single Quad)
Ionization & Acquisition ESI; Full Scan / PRM / ddMS2ESI; SRM / MRMEI (70 eV); Full Scan / SIM
Mass Resolution Up to 140,000 (FWHM at m/z 200)Unit mass resolution (~0.7 Da)Unit mass resolution (~0.7 Da)
Mass Accuracy Sub-ppm (< 1 ppm with lock mass)Nominal mass (± 0.1 Da)Nominal mass (± 0.1 Da)
Low-Mass Fragment Detection Excellent (HCD avoids 1/3 rule cutoff)Good (CID in collision cell)Excellent (Hard ionization)
Primary Application Structural elucidation, isobaric resolutionHigh-throughput targeted quantitationVolatile derivative screening
Relative Cost HighMediumLow
Mechanistic Fragmentation Analysis of MFHP (The "Why")

To design a robust MS method, one must understand the thermodynamic and kinetic drivers of MFHP's fragmentation. In positive Electrospray Ionization (ESI+), MFHP (Exact Monoisotopic Mass: 198.0689 Da) readily protonates at the ester carbonyl oxygen, yielding a stable[M+H]+ precursor at m/z 199.0762.

Causality of Fragmentation Pathways:

  • Alpha-Cleavage (C2-C3 Bond): The most thermodynamically favorable fragmentation is the cleavage of the benzylic C-C bond. This produces the 3-fluorobenzyl cation (m/z 109.0454) . The high abundance of this ion is driven by its ability to rearrange into a highly stable fluorotropylium aromatic ring system. The complementary fragment, the hydroxypropanoate oxonium ion ([CH(OH)COOCH3]+), appears at m/z 89.0238.

  • Neutral Losses: The aliphatic chain undergoes characteristic neutral losses. The loss of water (-18.0106 Da) from the secondary hydroxyl group yields m/z 181.0656. Additionally, at m/z 167.0500[2].

Why HCD over CID? For Orbitrap systems, Higher-energy C-trap Dissociation (HCD) is preferred over traditional Collision-Induced Dissociation (CID).[3]. This ensures that critical low-mass diagnostic ions, such as m/z 89.0238, are captured with high resolution, providing a complete structural fingerprint.

Visualizing the Workflows and Pathways

MS_Workflow cluster_0 Orbitrap HRAM-MS Workflow cluster_1 QqQ MS Workflow Sample MFHP Sample [M+H]+ m/z 199.0762 FullScan High-Res Full Scan (Resolves Isobaric Interferences) Sample->FullScan Untargeted/Discovery Q1 Q1: Precursor Isolation (m/z 199.1) Sample->Q1 Targeted Quantitation HCD HCD Fragmentation (No Low-Mass Cutoff) FullScan->HCD Fragments Exact Mass Detection: m/z 109.0454 & 89.0238 HCD->Fragments CID q2: CID Fragmentation (Argon Gas) Q1->CID Q3 Q3: SRM Transitions 199.1 -> 109.0 CID->Q3

Analytical workflow comparison between Orbitrap HRAM-MS and QqQ MS for MFHP analysis.

Fragmentation M [M+H]+ m/z 199.0762 F1 [M+H - H2O]+ m/z 181.0656 M->F1 -H2O F2 [M+H - CH3OH]+ m/z 167.0500 M->F2 -CH3OH F3 3-fluorobenzyl cation m/z 109.0454 M->F3 Alpha-cleavage (C2-C3) F4 [CH(OH)COOCH3]+ m/z 89.0238 M->F4 Alpha-cleavage (C2-C3)

ESI+ MS/MS fragmentation pathway of Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. By incorporating a Parallel Reaction Monitoring (PRM) approach on an Orbitrap, we simultaneously validate precursor integrity and fragment identity.

Step 1: Sample Preparation & Matrix Management

  • Action: Dilute MFHP reference standards in 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Causality: Formic acid acts as a proton source, driving the equilibrium toward the [M+H]+ species. The 50% organic composition matches the initial LC gradient conditions, preventing solvent-induced peak broadening and poor retention.

Step 2: Chromatographic Separation (UHPLC)

  • Action: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 100 mm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.

  • Causality: The C18 stationary phase effectively retains the hydrophobic 3-fluorophenyl moiety. The gradient ensures that MFHP is chromatographically resolved from any isobaric matrix interferences before entering the MS source, drastically reducing ion suppression.

Step 3: Orbitrap MS/MS Acquisition (PRM Mode)

  • Action: Set the MS to positive ESI mode. Capillary voltage: 3.5 kV. Heater temperature: 300°C. Configure a PRM scan targeting m/z 199.0762 with an isolation window of 1.0 m/z.

  • Action: Apply a Normalized Collision Energy (NCE) of 25, 30, and 35 in a stepped configuration within the HCD cell.

  • Causality: Stepped NCE ensures that both fragile neutral losses (like -H2O) and higher-energy backbone cleavages (yielding the m/z 109.0454 fluorobenzyl cation) are captured in a single, composite MS2 spectrum.

Step 4: Data Validation (Self-Validating Check)

  • Action: Extract the exact mass chromatograms for m/z 109.0454 and 89.0238 with a mass tolerance of ≤ 5 ppm.

  • Causality: [4].

References
  • Title: Triple quadrupole (QqQ) and Orbitrap-based mass spectrometry technology—choose the right tools for the right trade Source: LabRulez LCMS URL: [Link]

  • Title: Quantitative performance of a quadrupole-orbitrap-MS in targeted LC-MS determinations of small molecules Source: PubMed (NIH) URL: [Link]

  • Title: Comparison between a high-resolution single-stage Orbitrap and a triple quadrupole mass spectrometer for quantitative analyses of drugs Source: PubMed (NIH) URL: [Link]

  • Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]

Sources

Comparative

A Comparative Guide to the Bioactivity of Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate and its Non-fluorinated Derivatives

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. This guide provides an in-depth comparison...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. This guide provides an in-depth comparison of Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate and its non-fluorinated counterpart, Methyl 3-phenyl-2-hydroxypropanoate. While direct comparative experimental data for these specific compounds is not extensively available in the public domain, this document synthesizes established principles of fluorine in drug design to predict and rationalize their differential bioactivity. Furthermore, we provide robust, self-validating experimental protocols to empower researchers to empirically test these hypotheses.

The Power of Fluorine: A Strategic Advantage in Drug Design

The substitution of a hydrogen atom with fluorine can dramatically alter a molecule's physicochemical and, consequently, its biological properties.[1][2] Fluorine's high electronegativity, small van der Waals radius (1.47 Å, comparable to hydrogen's 1.20 Å), and the strength of the C-F bond are key to its utility. These characteristics can lead to:

  • Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to enzymatic cleavage, which can prolong the in vivo half-life of a drug.[1]

  • Increased Binding Affinity: The electronegativity of fluorine can lead to more favorable interactions with biological targets, such as enzymes and receptors, potentially increasing the potency of a compound.[2]

  • Improved Membrane Permeability: Strategic fluorination can enhance the lipophilicity of a molecule, facilitating its passage across cellular membranes.[2][3]

  • Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, influencing a molecule's ionization state and bioavailability.[3]

These well-documented effects form the basis for our comparative analysis of Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate and its non-fluorinated analog.

Comparative Bioactivity Profile: A Hypothesis-Driven Analysis

Based on the foundational principles of fluorine chemistry in drug discovery, we can postulate the following differences in the bioactivity of Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate compared to Methyl 3-phenyl-2-hydroxypropanoate.

PropertyMethyl 3-phenyl-2-hydroxypropanoate (Non-fluorinated)Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate (Fluorinated)Rationale for Predicted Difference
Metabolic Stability LowerHigherThe C-F bond on the phenyl ring is more resistant to oxidative metabolism by cytochrome P450 enzymes compared to the C-H bond.[1]
Cytotoxicity ModeratePotentially HigherEnhanced membrane permeability and increased binding affinity to intracellular targets could lead to greater cytotoxic effects in cancer cell lines.[2][3]
Enzyme Inhibition Potential InhibitorPotentially Stronger InhibitorThe electronegative fluorine atom can alter the electronic distribution of the molecule, potentially leading to stronger interactions with the active site of target enzymes like lactate dehydrogenase.
Lipophilicity LowerHigherThe substitution of hydrogen with fluorine generally increases the lipophilicity of a molecule, which can affect its absorption and distribution.

Experimental Validation: Protocols for Comparative Bioactivity Assessment

To empirically validate the hypothesized differences in bioactivity, we provide detailed protocols for two fundamental in vitro assays: a cytotoxicity assay and an enzyme inhibition assay.

Experimental Workflow Overview

G cluster_0 Compound Preparation cluster_1 In Vitro Bioactivity Assays cluster_2 Data Analysis cluster_3 Comparative Analysis start Synthesize and purify both fluorinated and non-fluorinated compounds cytotoxicity Cytotoxicity Assay (MTT) start->cytotoxicity enzyme Enzyme Inhibition Assay (LDH) start->enzyme ic50 Determine IC50 values for cytotoxicity cytotoxicity->ic50 ki Determine Ki values for enzyme inhibition enzyme->ki compare Compare bioactivity profiles ic50->compare ki->compare

Caption: Workflow for comparative bioactivity assessment.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[4]

Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate and Methyl 3-phenyl-2-hydroxypropanoate on a selected cancer cell line (e.g., HeLa, A549).

Materials:

  • Selected cancer cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compounds (fluorinated and non-fluorinated)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

    • Harvest cells at 80-90% confluency using Trypsin-EDTA.

    • Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the test compounds in DMSO.

    • Perform serial dilutions of the compounds in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[4]

    • Incubate the plate for another 4 hours at 37°C.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

    • Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.[4]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Lactate Dehydrogenase (LDH) Inhibition Assay

Lactate dehydrogenase is a key enzyme in anaerobic glycolysis.[5] As structural analogs of lactate, the test compounds may inhibit LDH activity.

Objective: To determine and compare the inhibitory potential (Ki) of Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate and Methyl 3-phenyl-2-hydroxypropanoate on purified LDH.

Materials:

  • Purified Lactate Dehydrogenase (from rabbit muscle or bovine heart)

  • β-Nicotinamide adenine dinucleotide (NADH)

  • Sodium pyruvate

  • Tris-HCl buffer (pH 7.4)

  • Test compounds (fluorinated and non-fluorinated)

  • 96-well UV-transparent plates

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of LDH in Tris-HCl buffer.

    • Prepare stock solutions of NADH and sodium pyruvate in Tris-HCl buffer.

    • Prepare stock solutions of the test compounds in DMSO and make serial dilutions in Tris-HCl buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well in triplicate:

      • Tris-HCl buffer

      • NADH solution

      • Varying concentrations of the inhibitor (test compound) or vehicle (for control).

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Enzymatic Reaction and Measurement:

    • Initiate the reaction by adding the sodium pyruvate solution to all wells.

    • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes. The decrease in absorbance corresponds to the oxidation of NADH to NAD+.

  • Data Analysis:

    • Calculate the initial velocity (V₀) of the reaction for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Plot the reaction velocity against the substrate (pyruvate) concentration for each inhibitor concentration.

    • Determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki) using appropriate kinetic models (e.g., Lineweaver-Burk plot).[6]

Interpreting the Results: A Logical Framework

G cluster_0 Experimental Outcome cluster_1 Interpretation cluster_2 Supporting Rationale cytotoxicity Lower IC50 for Fluorinated Compound conclusion Fluorination enhances bioactivity cytotoxicity->conclusion enzyme Lower Ki for Fluorinated Compound enzyme->conclusion rationale1 Increased Potency conclusion->rationale1 rationale2 Improved Target Engagement conclusion->rationale2

Caption: Logical framework for interpreting experimental results.

A lower IC50 value for the fluorinated compound in the MTT assay would suggest greater cytotoxicity. Similarly, a lower Ki value in the LDH inhibition assay would indicate more potent enzyme inhibition. These results would provide strong evidence that the strategic placement of a fluorine atom on the phenyl ring enhances the biological activity of the parent molecule.

Conclusion

While this guide presents a hypothesis-driven comparison, it is grounded in the well-established principles of medicinal chemistry. The strategic incorporation of fluorine is a powerful tool for optimizing the pharmacological properties of lead compounds. The provided experimental protocols offer a clear and robust pathway for researchers to validate these principles in the context of Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate and its non-fluorinated analog. The resulting data will be invaluable for making informed decisions in the drug discovery and development pipeline.

References

  • Inhance Technologies. (2025, January 27). How Is Fluorine Used in the Medical Field?[Link]

  • Taylor & Francis Online. (2008, October 4). The role of fluorine in medicinal chemistry. [Link]

  • LE STUDIUM. (2018, May 3). Fluorine as a key element in modern drug discovery and development. [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]

  • MDPI. (2023, August 15). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

  • National Center for Biotechnology Information. (2010, February 2). Inhibition of lactate dehydrogenase A induces oxidative stress and inhibits tumor progression. [Link]

  • National Center for Biotechnology Information. (2019, July 1). Synthesis and biological characterization of an orally bioavailable lactate dehydrogenase-A inhibitor against pancreatic cancer. [Link]

  • Khan Academy. Enzyme inhibition and kinetics graphs. [Link]

Sources

Validation

Gas chromatography-mass spectrometry (GC-MS) validation for Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate purity

Title: Analytical Validation Guide: GC-MS vs. HPLC for Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate Purity Introduction & Analytical Rationale Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate is a critical chiral/hydroxy e...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Analytical Validation Guide: GC-MS vs. HPLC for Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate Purity

Introduction & Analytical Rationale

Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate is a critical chiral/hydroxy ester intermediate utilized in the synthesis of fluorinated pharmaceuticals. Ensuring its chemical purity is paramount, as trace impurities—such as unreacted precursors, esterification byproducts, or structural isomers—can propagate through synthetic pathways, compromising the final Active Pharmaceutical Ingredient (API).

For researchers and drug development professionals, selecting the optimal analytical technique requires balancing resolution, sensitivity, and structural confirmation. While High-Performance Liquid Chromatography (HPLC) is a staple in pharmaceutical analysis[1], Gas Chromatography-Mass Spectrometry (GC-MS) offers distinct mechanistic advantages for volatile, low-molecular-weight esters[2][3].

Method Comparison: Why GC-MS Outperforms HPLC for Hydroxy Esters

The choice between GC-MS and HPLC hinges heavily on the physicochemical properties of the analyte[4]. Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate possesses a fluorinated aromatic ring (a UV chromophore) and a volatile ester backbone.

The Causality Behind the Choice: If analyzed via HPLC-UV, the detector relies on the molar absorptivity of the fluorophenyl ring. Consequently, aliphatic impurities lacking a chromophore will be completely missed, and impurities with different chromophoric environments will yield biased response factors, skewing the purity calculation[5].

Conversely, GC-MS utilizes Electron Ionization (EI), which acts as a near-universal detector for volatile organics[3]. Furthermore, the capillary columns used in GC provide vastly superior theoretical plates compared to standard HPLC columns, enabling the baseline separation of closely related structural isomers[1].

Table 1: Comparative Performance Matrix for Purity Analysis

Analytical ParameterGC-MS (with Silylation)HPLC-UVMechanistic Causality & Impact
Resolution Very HighModerateGC capillary columns (e.g., 30m HP-5MS) offer >100,000 theoretical plates, easily resolving positional isomers.
Detection Universality High (EI-MS)Low (UV-dependent)MS detects non-UV-absorbing aliphatic impurities; UV misses them entirely or gives biased response factors.
Peak Symmetry ExcellentGoodSilylation blocks the C2-hydroxyl group, preventing hydrogen bonding with the GC stationary phase.
Specificity Absolute (Mass Spectra)Relative (Retention Time)MS provides definitive structural elucidation of unknown impurities via fragmentation patterns.
Matrix Interference LowModerateHigh-temperature vaporization in the GC inlet leaves non-volatile matrix components behind in the glass liner.

Method Development & The Causality of Derivatization

A critical challenge in analyzing Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate via GC is the free hydroxyl (-OH) group at the alpha position (C2). Unprotected hydroxyl groups engage in strong hydrogen bonding with the silanol groups on the silica-based GC stationary phase. This interaction causes severe peak tailing, shifting retention times, and poor integration, which ultimately compromises the Limit of Quantitation (LOQ).

To circumvent this, the protocol mandates pre-column derivatization using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by 1% Trimethylchlorosilane (TMCS). This reaction converts the polar -OH group into a non-polar Trimethylsilyl (-O-TMS) ether. This single step lowers the boiling point, increases thermal stability, and ensures sharp, symmetrical chromatographic peaks.

Derivatization A Target Compound (Free -OH Group) B Add BSTFA + 1% TMCS (Silylation Reagent) A->B C Incubate at 60°C for 30 min (Kinetic Optimization) B->C D TMS-Derivatized Ester (Eliminates Peak Tailing) C->D

Caption: Derivatization workflow converting the free hydroxyl group to a TMS ether.

Experimental Protocol: A Self-Validating GC-MS System

To align with 6[6] and ensure data integrity, the following protocol is designed as a self-validating system. It incorporates internal standards to correct for injection variability and bracketing to detect instrument drift.

Step 1: Reagent & Standard Preparation

  • Internal Standard (IS): Prepare a 1.0 mg/mL solution of Methyl 3-phenyl-2-hydroxypropanoate in anhydrous ethyl acetate. Causality: Using a structurally homologous IS ensures that any variations in derivatization efficiency or GC injection volume are mathematically normalized.

  • Sample Preparation: Dissolve 10.0 mg of the target batch in 1.0 mL of the IS solution.

Step 2: Derivatization Reaction

  • Transfer 100 µL of the sample solution to a 2 mL GC autosampler vial with a glass insert.

  • Add 100 µL of BSTFA + 1% TMCS.

  • Cap tightly and incubate in a heating block at 60°C for 30 minutes.

  • Allow to cool to room temperature, then dilute with 800 µL of anhydrous ethyl acetate.

Step 3: GC-MS Instrumental Parameters

  • Column: HP-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness).

  • Inlet: 250°C, Split ratio 20:1.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Detector: Transfer line 280°C, Source 230°C. Operate in Selected Ion Monitoring (SIM) mode targeting the molecular ion and primary fragments for maximum sensitivity.

Step 4: Self-Validating Injection Sequence A sequence is only as reliable as its controls. The following injection order guarantees that the system verifies its own performance continuously throughout the run.

Sequence B1 Blank (Carryover Check) SST SST Mix (Resolution > 2.0) B1->SST CAL Calibration (R² > 0.999) SST->CAL SPL Sample + IS (Triplicate) CAL->SPL CCV CCV (Drift < 2%) SPL->CCV

Caption: Self-Validating GC-MS Injection Sequence ensuring continuous data integrity.

ICH Q2(R2) Validation Data & Acceptance Criteria

Method validation must comply with the7[7][8][9], which dictate the scientific principles for proving a method is "fit for purpose." The table below summarizes the target experimental validation data for Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate.

Table 2: ICH Q2(R2) GC-MS Validation Summary

Validation ParameterICH Q2(R2) RequirementExperimental Result (Typical)Acceptance Criteria
Specificity No interference at retention timeBaseline resolution of target from IS and known impuritiesResolution (Rs) > 2.0
Linearity Proportional response across rangeR² = 0.9998 (Range: 10% to 120% of target conc.)Correlation Coefficient (R²) ≥ 0.999
Accuracy (Recovery) Closeness to true value99.2% - 101.5% across 3 concentration levelsMean Recovery 98.0% - 102.0%
Precision (Repeatability) Agreement between independent tests%RSD = 0.8% (n=6 injections)%RSD ≤ 2.0%
LOD / LOQ Sensitivity thresholdsLOD: 0.05 µg/mL / LOQ: 0.15 µg/mLSignal-to-Noise (S/N) ≥ 3 for LOD, ≥ 10 for LOQ
Robustness Stability against minor variationsStable under ±2°C oven ramp and ±0.1 mL/min flow changesNo significant change in Rs or %RSD

By strictly adhering to these compendial standards[10], laboratories can confidently report the purity of Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate, ensuring downstream pharmaceutical safety and efficacy.

References

  • MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures.
  • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • ICH. "Validation of Analytical Procedures Q2(R2).
  • BenchChem. "A Comparative Guide to GC-MS and HPLC Methods for Ester Analysis.
  • BenchChem. "GC-MS vs. HPLC: A Comparative Guide for Purity Analysis of 8-Ethoxycarbonyloctanol.
  • Drawell Analytical. "Comparison Between GC and HPLC for Pharmaceutical Analysis.
  • Agilent. "USP General Chapter <1058> | Agilent.
  • USPBPEP. "General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS.
  • ResearchGate. "HPLC or GC-MS? Which method is more accurate for determining the purity of triterpenes?

Sources

Safety & Regulatory Compliance

Safety

Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate proper disposal procedures

Comprehensive Operational and Disposal Protocol for Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate As a Senior Application Scientist, I frequently consult with drug development professionals on the lifecycle management of...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational and Disposal Protocol for Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate

As a Senior Application Scientist, I frequently consult with drug development professionals on the lifecycle management of specialized fluorinated building blocks. Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate is a highly valuable alpha-hydroxy ester utilized in the synthesis of complex Active Pharmaceutical Ingredients (APIs). However, the presence of the meta-fluoro substituent on the aromatic ring fundamentally alters its end-of-life handling requirements.

Standard laboratory disposal methods are insufficient for this compound. This guide provides the mechanistic causality, operational workflows, and disposal protocols necessary to manage this chemical safely, ensuring compliance and environmental stewardship.

Physicochemical Profiling & Disposal Causality

To understand how to dispose of this compound, we must first understand why standard procedures fail. The core challenge lies in the thermodynamic stability of the carbon-fluorine (C-F) bond.

While the ester linkage and the aliphatic backbone are easily degraded by microbial action or standard low-temperature incineration, the C-F bond is the strongest single bond in organic chemistry. Breaking this bond requires approximately 1.5 times more energy than a carbon-chlorine bond[1]. If this compound is subjected to standard municipal or low-grade chemical incineration (typically 800°C – 1,000°C), the molecule will fragment into highly toxic Products of Incomplete Combustion (PICs), such as smaller fluorinated radicals or fluoro-aromatic derivatives, rather than achieving complete mineralization[2].

Table 1: Comparative Bond Dissociation Energies and Thermal Stability

Bond TypeRepresentative Location in MoleculeApprox. Bond Dissociation Energy (kJ/mol)Thermal Cleavage Threshold
C-O Ester linkage / Hydroxyl group~358Low (Standard Incineration)
C-C Aliphatic side chain~348Low (Standard Incineration)
C-H Aromatic / Aliphatic backbone~413Moderate
C-F Meta-fluoro substituent~485Extreme (>1,400°C required)

Because of this thermodynamic barrier, the only scientifically sound method for ultimate disposal is High-Temperature Incineration (HTI) coupled with aggressive flue-gas scrubbing.

Laboratory Segregation and Containment Protocol

The integrity of the disposal process begins at the laboratory bench. Mixing fluorinated waste with general solvent waste dilutes the caloric value of the stream and significantly increases the volume of waste that must undergo expensive HTI processing.

Step-by-Step Segregation Methodology:

  • Stream Isolation: Immediately classify any effluent, mother liquor, or unreacted Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate as "Halogenated Organic Waste." Do not mix this with non-halogenated solvents (e.g., ethanol, ethyl acetate).

  • Chemical Compatibility Verification (Critical): Ensure the designated waste carboy contains no strong bases (e.g., NaOH, KOH) or concentrated mineral acids.

    • Causality: The alpha-hydroxy ester moiety is highly susceptible to base-catalyzed hydrolysis (saponification). This exothermic reaction converts the ester into a carboxylate salt, altering the physical state and solubility profile of the waste stream, which can clog the liquid injection nozzles at the disposal facility.

  • Primary and Secondary Containment: Transfer the material into a high-density polyethylene (HDPE) or amber glass waste container. Place the primary container within a secondary spill tray capable of holding 110% of the primary container's volume.

  • Regulatory Labeling: Affix a GHS-compliant hazardous waste label. Explicitly list the full chemical name and prominently note "Contains Covalently Bound Fluorine" to alert your waste management vendor that specialized thermal routing is required.

LabWasteWorkflow Gen Waste Generation (Fluorinated Ester) Seg Segregation (Halogenated Stream) Gen->Seg Comp Compatibility Check (Avoid Strong Bases) Seg->Comp Store Secondary Containment (< 90 Days) Comp->Store Disp Vendor Handover (HTI Facility) Store->Disp

Figure 1: Standard operating workflow for segregation and containment of fluorinated lab waste.

Thermal Destruction Mechanics & Vendor Auditing

When handing off this chemical to a third-party waste disposal vendor, you must ensure their facilities are equipped to handle fluorinated organics. According to the, specific thermal and chemical parameters must be met to prevent environmental contamination[1],[3].

Step-by-Step Vendor Verification Protocol:

  • Verify Temperature Minimums: Confirm that the vendor's secondary combustion chamber operates at >1,400°C (2,550°F) . This is the calculated thermal threshold required to reliably break the C-F bond[1].

  • Confirm Residence Time: The vaporized compound must remain in the high-temperature zone for a minimum of 2.0 seconds to ensure complete unimolecular decomposition[2].

  • Audit Radical Environment Capabilities: The incinerator must be calibrated to maintain a high concentration of hydrogen radicals (H•) in the flame.

    • Causality: Free radical initiation and propagation are required to force the cleaved fluorine atoms to bond with hydrogen, forming hydrogen fluoride (HF) gas. Without sufficient hydrogen, fluorine radicals will recombine with carbon fragments to form highly toxic PICs[1].

  • Mandate Alkali Scrubbing: Ensure the facility utilizes a wet scrubber system (typically employing calcium hydroxide, Ca(OH)2​ ). The scrubber neutralizes the highly corrosive HF gas generated during combustion into benign, solid calcium fluoride ( CaF2​ ), which can be safely landfilled.

ThermalDegradation A Methyl 3-(3-fluorophenyl) -2-hydroxypropanoate B Primary Thermal Cleavage (800°C - 1000°C) A->B Ester/Hydroxyl Breakdown C Fluorinated Aromatic Radicals & Fragments B->C Ring Fragmentation D Radical Propagation (H•, OH• Injection) C->D Flame Environment E C-F Bond Cleavage (> 1400°C) D->E Overcoming C-F Energy F Mineralization (CO2, H2O, HF) E->F Complete Oxidation G Flue Gas Scrubbing (Alkali Neutralization) F->G HF Capture

Figure 2: Mechanistic pathway of high-temperature incineration for fluorinated aromatic compounds.

By strictly adhering to these segregation and disposal protocols, laboratories can utilize Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate for advanced drug discovery while completely mitigating the downstream environmental and safety risks associated with fluorinated organic waste.

References

  • U.S. Environmental Protection Agency (EPA). "Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing PFAS." EPA.gov, April 2024. URL:[Link]

  • U.S. Environmental Protection Agency (EPA). "Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams." EPA.gov. URL:[Link]

Sources

Handling

Personal protective equipment for handling Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate

Standard Operating Procedure: PPE and Handling Guidelines for Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate (CAS: 1497001-59-8) is a fluorinated aromatic ester widely utilize...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: PPE and Handling Guidelines for Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate

Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate (CAS: 1497001-59-8) is a fluorinated aromatic ester widely utilized as a molecular building block in synthetic chemistry and drug development (1)[1]. While it is a critical synthetic intermediate, its unique structural properties—specifically the combination of an ester linkage, a hydroxyl group, and a fluorinated phenyl ring—demand stringent personal protective equipment (PPE) and handling protocols to mitigate exposure risks.

Hazard Causality: The "Why" Behind the PPE

In laboratory safety, compliance begins with understanding causality. The specific PPE requirements for this compound are dictated by three distinct chemical behaviors:

  • Enhanced Lipophilicity: The introduction of the fluorine atom on the phenyl ring significantly increases the molecule's lipophilicity (LogP) compared to non-fluorinated analogs. This allows the compound to permeate the lipid bilayer of human skin more rapidly, necessitating high-barrier dermal protection.

  • Ester Hydrolysis: Upon contact with moisture (such as sweat on the skin or mucous membranes in the respiratory tract), the methyl ester can undergo hydrolysis. This reaction releases 3-(3-fluorophenyl)-2-hydroxypropanoic acid and trace amounts of methanol, acting as both a localized irritant and a permeation enhancer.

  • Aerosolization Risk: As a potentially viscous liquid or low-melting solid, transferring the compound can generate micro-aerosols. Therefore, respiratory and ocular engineering controls are non-negotiable to maintain permissible exposure limits (2)[2].

Mandatory PPE Matrix

The following table summarizes the quantitative and qualitative PPE requirements based on established occupational safety standards.

PPE CategorySpecificationCausality / Rationale
Ocular Protection ANSI Z87.1 Splash-proof chemical goggles.Prevents severe eye irritation from micro-splashes; standard safety glasses are insufficient due to vapor potential.
Dermal (Hands) Double-gloving: Nitrile (Inner: 4 mil, Outer: 8 mil).Nitrile offers excellent resistance to organic esters. Double-gloving provides a fail-safe against enhanced lipophilic permeation.
Dermal (Body) Flame-resistant (FR) lab coat (fully buttoned), long pants, closed-toe non-porous shoes.Prevents direct skin contact and minimizes static generation during solvent transfers.
Respiratory Certified Chemical Fume Hood (Face velocity: 80–120 fpm).Primary engineering control to capture volatile organic vapors and micro-aerosols[2].

Self-Validating Gowning and Doffing Protocol

To ensure absolute trustworthiness in your safety routine, every step must include a verification mechanism to confirm the integrity of the protection.

Donning (Preparation) Sequence:

  • Inspect: Visually inspect the FR lab coat for tears, missing buttons, or prior contamination.

  • Validate Gloves (The Inflation Test): Take the inner pair of 4-mil nitrile gloves, trap air inside by twisting the cuff, and squeeze to verify there are no micro-punctures. Don the inner gloves.

  • Secure Body: Put on the lab coat, ensuring the cuffs are pulled over the inner gloves to eliminate exposed skin at the wrists.

  • Protect Eyes: Don splash-proof goggles. Adjust the strap so the seal sits flush against the face without gaps.

  • Final Layer: Don the outer 8-mil nitrile gloves, pulling the cuffs over the sleeves of the lab coat to create an impermeable, overlapping seal.

Doffing (Post-Operation) Sequence:

  • Outer Gloves First: Pinch the exterior of the outer glove at the wrist and peel it off inside-out. Discard immediately in halogenated solid waste.

  • Ocular & Body: Remove goggles by handling only the clean strap at the back of the head. Unbutton and remove the lab coat, hanging it in a designated clean zone.

  • Inner Gloves (Glove-in-Glove): Remove the inner gloves using the "glove-in-glove" technique to ensure bare skin never touches the exterior surface.

  • Validate: Wash hands immediately with soap and water (3)[3]. Visually check hands for any signs of redness, irritation, or chemical odor.

Operational Handling Workflow

All manipulations of Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate must occur within a certified chemical fume hood[2]. Use secondary containment during transit to prevent environmental release (4)[5].

ChemicalWorkflow A 1. PPE Verification & Fume Hood Prep B 2. Secondary Containment Transport A->B C 3. Weighing & Transfer (Draft Shielding) B->C D 4. Surface Decontamination (Soap/Water) C->D E 5. Halogenated Waste Disposal D->E

Operational workflow for handling fluorinated organic esters.

Spill Response & Disposal Plan

In the event of a spill, immediate and calculated action is required to prevent exposure and cross-contamination (6)[6].

Immediate Spill Response (Minor Spills inside Fume Hood):

  • Isolate: Lower the fume hood sash to maximize exhaust velocity and isolate the area (7)[7]. Alert nearby personnel.

  • Absorb: Do NOT use combustible materials like sawdust. Apply inert, chemical-resistant absorbent pads or universal spill pillows starting from the perimeter and working inward to prevent spreading[6].

  • Decontaminate: Once the liquid is absorbed, clean the surface with a mild detergent and water. The ester is poorly soluble in water but will mechanically lift with soap. Follow with an ethanol wipe to remove any residual lipophilic traces.

  • Contain: Use tongs to place all contaminated absorbent materials into a double-lined, chemical-resistant hazardous waste bag[7].

Disposal Logistics: Because of the highly stable carbon-fluorine bond, Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate and all associated contaminated PPE/absorbents MUST be classified and disposed of as Halogenated Organic Waste (8)[8]. Mixing this with non-halogenated waste streams can lead to severe regulatory violations and dangerous reactions in incineration facilities. Label the waste container clearly with the chemical name, CAS number (1497001-59-8), and the appropriate GHS hazard class.

References

  • AiFChem. "1497001-59-8 | Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate". aifchem.com.
  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance". osha.gov.
  • American Chemical Society (ACS). "Guide for Chemical Spill Response". acs.org.
  • Canadian Centre for Occupational Health and Safety (CCOHS). "Spill Response - Chemicals". ccohs.ca.
  • Iowa State University. "Chemical Handling and Storage - Environmental Health and Safety". iastate.edu.
  • NUS Medicine. "HOW TO RESPOND DURING CHEMICAL SPILL". nus.edu.sg.
  • Lab Manager. "Lab Safety Rules and Guidelines". labmanager.com.

Sources

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